4-Nitrophenylsulfur Pentafluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
pentafluoro-(4-nitrophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-5(2-4-6)12(13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCKMHGYZKMLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379676 | |
| Record name | 4-Nitrophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2613-27-6 | |
| Record name | (OC-6-21)-Pentafluoro(4-nitrophenyl)sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenylsulfur Pentafluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitro-4-(pentafluorosulphanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitrophenylsulfur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Nitrophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Nitrophenylsulfur Pentafluoride, a versatile reagent and building block in modern organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and presents its spectroscopic data. The unique electronic properties conferred by the pentafluorosulfanyl (SF₅) group, a "super-trifluoromethyl" bioisostere, make this compound a valuable tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The information is structured to be a practical resource for scientists engaged in research and development.
Introduction
This compound, with the CAS number 2613-27-6, is an aromatic compound featuring a nitro group and a pentafluorosulfanyl group attached to a benzene ring.[1] The strong electron-withdrawing nature of both the nitro and the SF₅ groups significantly influences the reactivity of the aromatic ring, making it a valuable intermediate in organic synthesis.[1] This guide will cover the essential technical aspects of this compound, including its properties, synthesis, and reactivity, with a focus on practical applications in a laboratory setting.
Properties of this compound
This compound is a crystalline solid at room temperature, appearing as a pale yellow to off-white substance.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄F₅NO₂S | [1][2] |
| Molecular Weight | 249.16 g/mol | [2] |
| CAS Number | 2613-27-6 | [1][2] |
| Appearance | Pale yellow to off-white crystalline solid | [1] |
| Melting Point | 37-40 °C | [1] |
| Boiling Point | 76-77 °C at 12 mmHg | [2] |
| Purity | >96.0% (GC) | [3] |
| IUPAC Name | pentafluoro-(4-nitrophenyl)-λ⁶-sulfane |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the oxidative fluorination of bis(4-nitrophenyl) disulfide.
Experimental Protocol: Synthesis from Bis(4-nitrophenyl) disulfide
This procedure outlines the synthesis of this compound via the direct fluorination of bis(4-nitrophenyl) disulfide.
Materials:
-
Bis(4-nitrophenyl) disulfide
-
Fluorine gas (F₂)
-
Nitrogen gas (N₂)
-
Anhydrous acetonitrile (CH₃CN)
-
Sodium fluoride (NaF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Dichloromethane (CH₂Cl₂)
Equipment:
-
Fluorination reactor equipped with a gas inlet, outlet, thermometer, and a mechanical stirrer
-
Cooling bath (e.g., dry ice/acetone)
-
Gas flow meters
-
Scrubber for fluorine gas (e.g., soda lime)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a fluorination reactor, a solution of bis(4-nitrophenyl) disulfide (1 equivalent) in anhydrous acetonitrile is prepared.
-
The reactor is purged with nitrogen gas and then cooled to -20 °C using a cooling bath.
-
A mixture of fluorine gas and nitrogen gas (typically 10% F₂ in N₂) is bubbled through the solution at a controlled rate. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below -10 °C.
-
The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion of the reaction, the gas flow is stopped, and the reactor is purged with nitrogen to remove any residual fluorine.
-
The reaction mixture is quenched by the addition of sodium fluoride to neutralize any HF formed.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is redissolved in dichloromethane and washed with water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The final product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a pale yellow solid.
Caption: Synthetic workflow for this compound.
Reactions of this compound
The presence of the strongly deactivating nitro and pentafluorosulfanyl groups makes the aromatic ring of this compound highly electron-deficient and susceptible to nucleophilic attack. The nitro group can also undergo reduction to an amino group, providing a versatile handle for further functionalization.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a key transformation, yielding 4-Aminophenylsulfur pentafluoride, a valuable building block for pharmaceuticals and other fine chemicals.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (10 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating plate
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5 equivalents).
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a 10 M sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 4-Aminophenylsulfur pentafluoride.
Caption: Workflow for the reduction of this compound.
Palladium-Catalyzed Direct Arylation
This compound can participate in palladium-catalyzed cross-coupling reactions, demonstrating its utility in the synthesis of complex biaryl structures.
This protocol is adapted from a published procedure.[3]
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene) (2.5 equivalents)
-
(allylPdCl)₂ (2.5 mol%)
-
PCy₃·HBF₄ (7.5 mol%)
-
K₂CO₃ (1.8 equivalents)
-
2,2-dimethylbutyric acid (0.3 equivalents)
-
Toluene
Equipment:
-
Schlenk tube
-
Magnetic stir bar
-
Heating block or oil bath
-
Standard laboratory glassware for inert atmosphere techniques
-
Silica gel for chromatography
Procedure:
-
In a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equivalents).
-
Evacuate the tube and backfill with nitrogen gas (repeat this cycle four times).
-
Add 2,2-dimethylbutyric acid (0.3 equivalents), the aryl bromide (2.5 equivalents), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equivalent).
-
Seal the tube with a screw cap and heat the mixture to 130 °C for 15 hours.
-
Cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel chromatography to afford the desired biaryl product.[3]
Caption: Logical relationship in the Pd-catalyzed arylation.
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts will be downfield due to the strong electron-withdrawing effects of the nitro and SF₅ groups. |
| ¹³C NMR | The carbon NMR spectrum will show four signals for the aromatic carbons. The carbon attached to the SF₅ group will exhibit a complex splitting pattern due to C-F coupling. |
| ¹⁹F NMR | The fluorine NMR spectrum is characteristic of a pentafluorosulfanyl group, typically showing two resonances: a quintet for the four equatorial fluorine atoms and a triplet for the single axial fluorine atom, with a J-coupling of approximately 150 Hz. |
| Mass Spec. | (ESI-MS) m/z: 249.9883 [M]⁻ (Calculated for C₆H₄F₅NO₂S⁻, 249.9883). |
Safety Information
This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is toxic if swallowed, in contact with skin, or if inhaled.[3] Personal protective equipment, including gloves, lab coat, and safety goggles, should be worn at all times.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties make it an attractive component for the design of new molecules in the pharmaceutical and materials science fields. This guide has provided a detailed overview of its properties, synthesis, and reactivity, including practical experimental protocols, to aid researchers in its effective utilization.
References
An In-depth Technical Guide to 4-Nitrophenylsulfur Pentafluoride
CAS Number: 2613-27-6
This technical guide provides a comprehensive overview of 4-Nitrophenylsulfur Pentafluoride, a valuable building block in organic synthesis, particularly for the development of advanced materials and novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, systematically named 1-nitro-4-(pentafluorosulfanyl)benzene, is a halogenated aromatic compound characterized by the presence of a highly electron-withdrawing pentafluorosulfanyl (-SF₅) group and a nitro (-NO₂) group attached to a benzene ring.[1] First synthesized in the mid-20th century, this compound has garnered significant interest due to the unique properties imparted by the -SF₅ group, which is often considered a "super-trifluoromethyl" group due to its greater electronegativity and lipophilicity compared to the trifluoromethyl (-CF₃) group.[2]
The primary applications of this compound are in materials science, where it is used in the design of dielectrics and liquid crystals, and in pharmaceutical research as a scaffold for creating novel bioactive molecules.[1] Its strong electron-withdrawing nature makes it a key intermediate in various organic transformations.[1] This compound does not occur naturally and is produced exclusively through synthetic methods in laboratory and industrial settings.[1]
Chemical and Physical Properties
This compound is a crystalline solid at room temperature, with a pale yellow to off-white appearance and is typically odorless.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2613-27-6 | [3] |
| Molecular Formula | C₆H₄F₅NO₂S | [3] |
| Molecular Weight | 249.16 g/mol | [3] |
| Appearance | Pale yellow to off-white crystalline solid | [1] |
| Melting Point | 37-40 °C | [1] |
| Boiling Point | 76-77 °C at 12 mmHg | [1] |
| Refractive Index | 1.4729 at 20 °C | [1] |
| LogP | 4.77540 | [1] |
| Purity | >96.0% (GC) | [4] |
Spectral Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR | The proton NMR spectrum shows signals corresponding to the aromatic protons. Due to the substitution pattern, a complex splitting pattern is expected in the aromatic region. | [3] |
| ¹³C NMR | The carbon NMR spectrum will display distinct signals for the carbon atoms of the benzene ring, with the carbons attached to the nitro and pentafluorosulfanyl groups being significantly shifted. | [3] |
| ¹⁹F NMR | The fluorine NMR spectrum is characteristic of the -SF₅ group, typically showing a complex pattern of an AB₄ spin system (a doublet for the apical fluorine and a quintet for the four equatorial fluorines). | [3] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of nitro and pentafluorosulfanyl groups. | [3] |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the S-F bonds of the pentafluorosulfanyl group. | [5] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylsulfur pentafluorides is the oxidative fluorination of the corresponding diaryl disulfide.[2] The following is a representative protocol adapted from literature procedures.
Reaction Scheme: Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
Bis(4-nitrophenyl) disulfide
-
Acetonitrile (anhydrous)
-
Fluorine gas (diluted with nitrogen, e.g., 10% F₂ in N₂)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for reactions at low temperatures
-
Apparatus for handling corrosive gases
Procedure:
-
In a suitable three-necked flask equipped with a magnetic stirrer, a gas inlet, a gas outlet, and a low-temperature thermometer, dissolve bis(4-nitrophenyl) disulfide in anhydrous acetonitrile under a nitrogen atmosphere.
-
Cool the reaction mixture to a low temperature (e.g., -20 °C to 0 °C) using an appropriate cooling bath.
-
Slowly bubble the diluted fluorine gas mixture through the stirred solution. The reaction is highly exothermic and should be carefully controlled.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, stop the fluorine gas flow and purge the reaction mixture with nitrogen to remove any residual fluorine.
-
Carefully quench the reaction mixture with a suitable quenching agent, such as a solution of sodium sulfite.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound as a pale yellow solid.
Suzuki Coupling Reaction Using this compound
This compound can be used as a substrate in cross-coupling reactions to introduce the 4-(pentafluorosulfanyl)phenyl moiety into more complex molecules. The following is a protocol for a palladium-catalyzed Suzuki coupling reaction.[4]
Reaction Scheme: Suzuki Coupling of this compound
Caption: Suzuki coupling reaction with this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (e.g., nitrogen or argon).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Applications in Drug Discovery and Medicinal Chemistry
The pentafluorosulfanyl group is increasingly being incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity.[6] While this compound is primarily a building block, the resulting 4-(pentafluorosulfanyl)phenyl moiety is found in molecules targeting various biological pathways.
Androgen Receptor Antagonism
Compounds containing the SF₅ group have been investigated as antagonists of the androgen receptor (AR), a key target in the treatment of prostate cancer. The AR signaling pathway plays a crucial role in the growth and survival of prostate cancer cells.
Caption: Androgen Receptor Signaling Pathway and Inhibition.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
The SF₅ moiety has also been incorporated into inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes, making DHODH an attractive target for cancer and autoimmune diseases.
Caption: DHODH in Pyrimidine Biosynthesis and Inhibition.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions.
Table 3: Hazard and Safety Information for this compound
| Hazard Statement | Precautionary Statement | Reference(s) |
| H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [4] |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| H319: Causes serious eye irritation. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [4] |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [4] |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |
| P405: Store locked up. | [4] |
It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 3. This compound | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2613-27-6 | TCI AMERICA [tcichemicals.com]
- 5. This compound(2613-27-6)FT-IR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2613-27-6 Cas No. | 4-Nitrophenylsulphur pentafluoride | Apollo [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to 4-Nitrophenylsulfur Pentafluoride for Researchers and Drug Development Professionals
An in-depth examination of the synthesis, properties, and potential applications of 4-Nitrophenylsulfur Pentafluoride, a unique fluorinated compound with growing relevance in medicinal chemistry and materials science.
This technical guide provides a detailed overview of this compound, a compound of increasing interest to researchers, scientists, and professionals in drug development. This document outlines its core physical and chemical properties, provides insights into its synthesis and reactivity, and explores its burgeoning applications, particularly as a scaffold for novel therapeutic agents.
Core Physical and Chemical Properties
This compound is a crystalline solid at room temperature, appearing as a pale yellow to off-white powder.[1] It is an aromatic compound characterized by the presence of a nitro group and a sulfur pentafluoride moiety attached to a benzene ring.[1] The strong electron-withdrawing nature of both the nitro and pentafluorosulfanyl groups significantly influences the electronic properties of the aromatic ring, making it a valuable building block in organic synthesis.[1][2]
Summary of Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄F₅NO₂S | [2][3] |
| Molecular Weight | 249.16 g/mol | [3][4] |
| CAS Number | 2613-27-6 | [3] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [5] |
| Melting Point | 37-41 °C | [5] |
| Boiling Point | 76-77 °C at 12 mmHg | [4][6] |
| Refractive Index | 1.4729 | [1] |
| Solubility | Soluble in acetonitrile. Insoluble in water. | [7] |
Synthesis and Reactivity
The synthesis of arylsulfur pentafluorides, including this compound, has historically presented challenges, often requiring harsh reagents.[8] A common precursor for its synthesis is 4,4'-dinitrodiphenyl disulfide.[9] General methods for the formation of the SF₅ group involve the oxidative fluorination of such diaryl disulfides or arenethiols.[10] These reactions typically employ potent fluorinating agents.
Caption: Generalized workflow for the synthesis of this compound.
The reactivity of this compound is exemplified by its use in palladium-catalyzed cross-coupling reactions. For instance, it can undergo direct arylation with aryl bromides, demonstrating its utility as a building block for more complex molecular architectures.[6]
Experimental Protocol: Palladium-Catalyzed Direct Arylation
The following protocol describes a reaction utilizing this compound as a starting material, illustrating its reactivity and a method for its purification in a reaction mixture.
Materials:
-
(allylPdCl)₂
-
PCy₃·HBF₄
-
K₂CO₃
-
2,2-dimethylbutyric acid
-
Bromobenzene
-
Toluene
-
This compound
-
25 mL Schlenk tube
-
Magnetic stir bar
Procedure:
-
A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).
-
The reaction tube is evacuated and backfilled with N₂ four times.
-
2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (2.5 equiv.), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equiv.) are added subsequently.
-
The sealed tube is screw-capped and heated to 130 °C for 15 hours.
-
The reaction vessel is then cooled to room temperature, and the reaction mixture is concentrated in vacuo.
-
The resulting residue is purified using silica gel chromatography to afford the desired product.[6]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. While the direct spectra are not provided, information from various databases indicates the availability of 1H NMR, 13C NMR, 19F NMR, and mass spectrometry data.[2]
NMR Data Summary
| Nucleus | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The strong electron-withdrawing effects of the nitro and pentafluorosulfanyl groups will likely shift these signals downfield. |
| ¹³C NMR | The carbon NMR spectrum will display resonances for the aromatic carbons. The carbons directly attached to the nitro and pentafluorosulfanyl groups will be significantly influenced by their electronic effects. |
| ¹⁹F NMR | The fluorine-19 NMR spectrum is characteristic for the SF₅ group, typically showing a doublet for the four equatorial fluorine atoms and a quintet for the axial fluorine atom due to F-F coupling. The chemical shifts are sensitive to the electronic environment of the aromatic ring.[9] |
Applications in Drug Development
The unique properties of the pentafluorosulfanyl (SF₅) group make it an attractive moiety in medicinal chemistry.[11][12] It is often considered a "super-trifluoromethyl group" due to its enhanced lipophilicity and strong electron-withdrawing nature.[13][14] The SF₅ group can serve as a bioisosteric replacement for other functional groups, such as a trifluoromethyl, tert-butyl, or nitro group, to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3]
The nitroaromatic component of this compound also has a long history in drug discovery, with many nitro-containing compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[15][16] The bioreduction of the nitro group can lead to the formation of reactive species that are toxic to target cells.[17]
A notable application of SF₅-containing compounds is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[4][11] The incorporation of the SF₅ group into benzopyran derivatives has led to potent and selective COX-2 inhibitors with improved pharmacokinetic profiles and efficacy in preclinical models of inflammation and pain.[3][11]
Caption: Logical relationship of SF₅ properties to drug development applications.
While specific drug candidates derived directly from this compound are not detailed in the provided information, its role as a versatile building block for creating novel SF₅-containing and nitroaromatic therapeutic agents is evident. The principles demonstrated in the development of SF₅-substituted COX-2 inhibitors can be applied to other drug targets where modulation of lipophilicity, electronic properties, and metabolic stability is desired.
Safety and Handling
This compound is a toxic and irritant compound. It is harmful if swallowed, in contact with skin, or inhaled.[6] It causes skin and serious eye irritation.[18] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[6] It should be used in a well-ventilated area, and eating, drinking, or smoking should be avoided during its use.[6] Store in a cool, dry, and well-ventilated place with the container tightly closed.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. This compound | 2613-27-6 | TCI AMERICA [tcichemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 13. researchgate.net [researchgate.net]
- 14. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 15. colorado.edu [colorado.edu]
- 16. sussex.figshare.com [sussex.figshare.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 2613-27-6 Cas No. | 4-Nitrophenylsulphur pentafluoride | Apollo [store.apolloscientific.co.uk]
An In-depth Technical Guide to 4-Nitrophenylsulfur Pentafluoride: Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular properties of 4-Nitrophenylsulfur Pentafluoride, a versatile building block in organic synthesis and materials science. This document outlines its key structural features, molecular weight, and includes a representative experimental protocol.
Core Molecular Data
This compound, also known as 4-(pentafluorothio)nitrobenzene or 1-nitro-4-(pentafluorosulfanyl)benzene, is a crystalline solid at room temperature with a pale yellow to off-white appearance.[1] Its fundamental molecular and physical properties are summarized in the table below.
| Identifier | Value | Source |
| Chemical Formula | C₆H₄F₅NO₂S | [2][3] |
| Molecular Weight | 249.16 g/mol | [4][5] |
| CAS Number | 2613-27-6 | [4] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [1] |
| Melting Point | 36-38 °C | |
| Boiling Point | 76-77 °C at 12 mmHg | [4] |
| SMILES | O=--INVALID-LINK-- | |
| InChI | InChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-5(2-4-6)12(13)14/h1-4H | [2] |
Molecular Structure
The structure of this compound consists of a benzene ring substituted with a nitro group (-NO₂) at position 4 and a sulfur pentafluoride (-SF₅) group at position 1. The sulfur atom is hypervalent, adopting an octahedral geometry with five fluorine atoms and one carbon atom from the phenyl ring. The presence of the strong electron-withdrawing nitro and sulfur pentafluoride groups significantly influences the electronic properties of the aromatic ring.
A crystal structure of this compound is available in the Cambridge Structural Database (CSD) under the deposition number 698095.[2] This experimentally determined structure provides precise data on bond lengths and angles, confirming the octahedral geometry around the sulfur atom and the planarity of the benzene ring.
Structural Diagram
Caption: 2D structure of this compound.
Experimental Protocols
This compound is utilized in various organic transformations, particularly in cross-coupling reactions where the pentafluorosulfanyl group can be introduced into complex molecules. Below is a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a substrate.
Reaction: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
(allylPdCl)₂ (Palladium(II) chloride allyl dimer)
-
PCy₃·HBF₄ (Tricyclohexylphosphine tetrafluoroborate)
-
K₂CO₃ (Potassium carbonate)
-
2,2-dimethylbutyric acid
-
Bromobenzene
-
Toluene, anhydrous
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equivalents).
-
Evacuate the Schlenk tube and backfill with nitrogen gas. Repeat this cycle three more times to ensure an inert atmosphere.
-
To the reaction vessel, add 2,2-dimethylbutyric acid (0.3 equivalents), bromobenzene (2.5 equivalents), anhydrous toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equivalent) sequentially via syringe.
-
Seal the Schlenk tube with a screw cap and heat the reaction mixture to 130 °C.
-
Maintain the reaction at this temperature with stirring for 15 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture in vacuo to remove the solvent.
-
The resulting crude residue is then purified by silica gel column chromatography to yield the desired cross-coupled product.
Synthesis
The synthesis of this compound has been reported through various methods. One common approach involves the direct fluorination of a corresponding sulfur-containing precursor. For instance, bis(p-nitrophenyl) disulfide can be treated with molecular fluorine (F₂) diluted with nitrogen at low temperatures in a suitable solvent like acetonitrile to yield this compound.[3] Another synthetic route involves the treatment of p-nitrophenylsulfenyl chloride with a mixture of chlorine and potassium fluoride, followed by further fluorination.[3]
Safety and Handling
This compound is a toxic and irritant compound. It is harmful if swallowed, inhaled, or comes into contact with skin. It can cause skin and serious eye irritation, and may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
This document provides a foundational understanding of the structure and molecular weight of this compound for researchers and professionals in the chemical and pharmaceutical sciences. For more detailed information, please refer to the cited literature and safety data sheets provided by chemical suppliers.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2613-27-6 Cas No. | 4-Nitrophenylsulphur pentafluoride | Apollo [store.apolloscientific.co.uk]
- 5. CAS 2613-27-6 | 8662-3-X3 | MDL MFCD00221619 | this compound | SynQuest Laboratories [synquestlabs.com]
In-Depth Technical Guide to the Spectral Data of 4-Nitrophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-Nitrophenylsulfur Pentafluoride (CAS No: 2613-27-6). The information is presented to facilitate its use in research, drug development, and quality control applications.
Introduction
This compound is an aromatic compound containing a nitro group and a pentafluorosulfanyl group.[1] Its molecular formula is C6H4F5NO2S, and it has a molecular weight of 249.16 g/mol .[2] The presence of the electron-withdrawing nitro and pentafluorosulfanyl groups significantly influences the electronic environment of the aromatic ring, which is reflected in its spectral characteristics. This guide details the key spectral data for the unambiguous identification and characterization of this compound.
Spectral Data
The following sections present the available NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.35 | d | 8.8 | H-3, H-5 |
| 7.95 | d | 8.8 | H-2, H-6 |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 153.3 (t, J = 19.1 Hz) | C-4 |
| 150.2 | C-1 |
| 127.8 (t, J = 4.8 Hz) | C-2, C-6 |
| 124.7 | C-3, C-5 |
Table 3: ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 83.2 | quin | 148 | 1F (axial) |
| 62.9 | d | 148 | 4F (equatorial) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Proposed Fragment |
| 249 | 100 | [M]⁺ |
| 230 | 15 | [M - F]⁺ |
| 203 | 20 | [M - NO₂]⁺ |
| 127 | 80 | [SF₅]⁺ |
| 122 | 40 | [C₆H₄NO₂]⁺ |
| 76 | 30 | [C₆H₄]⁺ |
Experimental Protocols
While specific experimental parameters for the acquisition of the referenced data are not publicly available, this section outlines general protocols for obtaining NMR and GC-MS spectra of aromatic compounds like this compound.
NMR Spectroscopy
A sample of 5-10 mg of this compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The spectrum is then acquired on a 300-500 MHz NMR spectrometer. For ¹³C NMR, a larger sample size or longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope. For ¹⁹F NMR, a fluorine-observe probe is used, and chemical shifts are referenced to an external standard like CFCl₃.
Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the GC, which is equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation. The eluent from the GC is introduced into the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV.
Visualizations
The following diagrams illustrate the logical flow of spectral analysis for the structural confirmation of this compound.
References
The Pentafluorosulfanyl Group: A Comprehensive Technical Guide on its Potent Electron-Withdrawing Properties
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group is rapidly emerging as a substituent of significant interest in the fields of medicinal chemistry, agrochemistry, and materials science.[1] Often dubbed a "super-trifluoromethyl group," its powerful electron-withdrawing nature, combined with high thermal and chemical stability, offers a unique tool for modulating molecular properties.[2][3] This technical guide provides an in-depth exploration of the core electron-withdrawing characteristics of the SF5 group, supported by quantitative data, detailed experimental protocols, and conceptual visualizations to aid in its strategic application.
Unveiling the Electron-Withdrawing Power: A Quantitative Perspective
The electron-withdrawing capacity of a substituent is quantitatively described by Hammett constants (σ), which dissect the electronic influence into inductive (σI) and resonance (σR) effects. The SF5 group stands out as one of the most potent electron-withdrawing groups discovered to date.
The strong electron-withdrawing nature of the SF5 group is primarily attributed to a significant inductive effect, stemming from the high electronegativity of the five fluorine atoms.[4] This potent inductive pull is complemented by a minor resonance contribution through negative hyperconjugation.[5]
Comparative Electronic Properties of SF5 and Other Electron-Withdrawing Groups
| Substituent | Hammett Constant (σp) | Inductive Effect (σI) | Resonance Effect (σR) | Electronegativity (χ) |
| -SF5 | 0.68 [4] | 0.55 [4] | 0.11 [4] | 3.65 [4] |
| -CF3 | 0.54[4] | 0.39[4] | 0.12[4] | 3.36[4] |
| -CN | 0.66[5] | - | - | - |
| -NO2 | 0.78 | 0.65 | 0.13 | - |
Note: Values for -NO2 are provided for broader context and are widely accepted in the literature.
The data clearly illustrates that the SF5 group possesses a stronger electron-withdrawing capability than the trifluoromethyl (CF3) group, as evidenced by its larger Hammett constant.[4] This enhanced electron withdrawal is a key factor in its ability to profoundly influence the chemical and physical properties of a parent molecule.
Experimental Protocols for Synthesis and Characterization
The effective utilization of the SF5 group in research and development necessitates robust synthetic methodologies. While historically challenging, recent advancements have made SF5-containing building blocks more accessible.
Synthesis of Pentafluorosulfanylbenzene
A significant advancement in the synthesis of the parent compound, pentafluorosulfanylbenzene, involves a three-step process starting from 1,4-cyclohexadiene, achieving an overall yield of over 70%.[6]
Experimental Workflow:
Caption: A simplified workflow for the synthesis of pentafluorosulfanylbenzene.
Detailed Methodology:
-
Addition of SF5Cl to 1,4-Cyclohexadiene: The reaction is initiated by the radical addition of pentafluorosulfanyl chloride (SF5Cl) to 1,4-cyclohexadiene. This step is typically carried out under photochemical or thermal initiation.
-
Elimination: The resulting adduct undergoes a base-induced elimination of HCl to form the aromatic ring. Sodium ethoxide has been reported to be an effective base for this transformation, affording high yields.[6]
-
Purification: The crude pentafluorosulfanylbenzene is purified by distillation or column chromatography to yield the final product.[6]
Synthesis of SF5-Containing Aromatic Amino Acids
The incorporation of SF5 groups into amino acids is of particular interest for peptide and medicinal chemistry. A Negishi cross-coupling strategy has been successfully employed for this purpose.[7][8]
Experimental Workflow:
Caption: Key steps in the synthesis of SF5-aromatic amino acids.
Detailed Methodology:
-
Preparation of the Organozinc Reagent: An amino acid precursor, typically with protected functional groups, is converted into an organozinc reagent.
-
Negishi Cross-Coupling: The organozinc reagent is then coupled with an appropriate SF5-substituted aryl halide (e.g., bromide or iodide) in the presence of a palladium catalyst, such as Pd(dba)2, and a phosphine ligand, like SPhos.[7] The reaction typically proceeds in good yields.[7]
-
Deprotection and Purification: Subsequent deprotection of the amino and carboxyl groups, followed by purification, yields the desired SF5-containing aromatic amino acid.
Impact on Physicochemical Properties
The potent electron-withdrawing nature of the SF5 group significantly alters the physicochemical properties of molecules, a feature that is strategically exploited in drug design and materials science.
Acidity and Basicity
The strong -I effect of the SF5 group leads to a marked increase in the acidity of neighboring protons. For instance, SF5-substituted carboxylic acids are significantly more acidic than their non-substituted counterparts. Conversely, the basicity of amines is substantially reduced upon introduction of an SF5 group to an attached aromatic ring. While extensive pKa data for a wide range of SF5-substituted compounds is still emerging, the trend is consistently towards increased acidity and decreased basicity.[9]
Lipophilicity
Despite its high polarity, the SF5 group is remarkably lipophilic. The Hansch hydrophobicity constant (π) for the SF5 group is 1.51, which is significantly higher than that of the CF3 group (1.09).[5] This increased lipophilicity can enhance membrane permeability and bioavailability of drug candidates.[1]
Comparative Physicochemical Properties
| Property | -SF5 | -CF3 | -tBu |
| Hansch Hydrophobicity Constant (π) | 1.51 [5] | 1.09[5] | - |
| Van der Waals Volume (ų) | 55.4[10] | 34.6[10] | 76.9[10] |
Visualization of Electronic Effects
The electronic influence of the SF5 group on an aromatic ring can be visualized through its inductive and resonance effects.
Caption: Dominant inductive and minor resonance effects of the SF5 group.
Applications in Drug Development and Beyond
The unique combination of potent electron-withdrawing character, high stability, and significant lipophilicity makes the SF5 group a valuable bioisostere for other functional groups like trifluoromethyl, tert-butyl, and nitro groups in drug design.[11] Its introduction can lead to:
-
Enhanced Biological Activity: By modifying the electronic environment of a pharmacophore, the SF5 group can improve binding affinity to biological targets.
-
Improved Metabolic Stability: The robustness of the S-F bonds confers resistance to metabolic degradation, potentially prolonging the in-vivo half-life of a drug.[1]
-
Modulated Pharmacokinetics: The increased lipophilicity can favorably alter absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
Beyond medicinal chemistry, the SF5 group is finding applications in the development of advanced materials, including liquid crystals and polymers, where its electronic properties and stability are highly desirable.[12]
Conclusion
The pentafluorosulfanyl group presents a powerful tool for chemists and researchers seeking to fine-tune the electronic and physicochemical properties of molecules. Its superior electron-withdrawing capacity compared to the widely used trifluoromethyl group, coupled with its unique lipophilicity and stability, opens up new avenues for the design of novel pharmaceuticals, agrochemicals, and functional materials. As synthetic methodologies continue to improve, the strategic incorporation of the SF5 group is poised to become an increasingly important strategy in molecular design and engineering.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Reactivity of 4-Nitrophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenylsulfur pentafluoride is a unique aromatic compound characterized by the presence of a highly electron-withdrawing pentafluorosulfanyl (SF₅) group and a nitro (NO₂) group attached to a benzene ring. This substitution pattern imparts distinct chemical properties, making it a valuable building block in organic synthesis, materials science, and pharmaceutical research. The SF₅ group is often considered a "super-trifluoromethyl" group due to its greater electronegativity and lipophilicity. This guide provides a comprehensive overview of the stability and reactivity of this compound, supported by available data, experimental protocols, and mechanistic visualizations.
Physicochemical Properties
This compound is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄F₅NO₂S | |
| Molecular Weight | 249.16 g/mol | |
| Appearance | Pale yellow to off-white crystalline solid | |
| Melting Point | 36-40 °C | |
| Boiling Point | 76-77 °C at 12 mmHg | |
| CAS Number | 2613-27-6 |
Stability
The this compound molecule possesses considerable stability, which can be attributed to the strong covalent bonds within its structure, particularly the robust S-F bonds of the pentafluorosulfanyl group. The presence of the conjugated π-system of the aromatic ring further contributes to its overall stability.
| Stability Type | Observations and Data |
| Thermal Stability | While specific decomposition temperatures are not readily available in the reviewed literature, aryl sulfur pentafluorides are known for their high thermal stability. |
| Hydrolytic Stability | The SF₅ group is exceptionally resistant to hydrolysis across a wide pH range. This stability is a key feature that distinguishes it from other sulfur-containing functional groups. |
| Chemical Stability | The compound is stable under typical organic reaction conditions, allowing for selective transformations of other parts of the molecule. The strong electron-withdrawing nature of both the SF₅ and NO₂ groups deactivates the aromatic ring towards electrophilic attack. |
Reactivity
The reactivity of this compound is dominated by the strong electron-withdrawing character of the nitro and pentafluorosulfanyl groups. This renders the aromatic ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The nitro group, being in the para position to the pentafluorosulfanyl group, strongly activates the ring for attack by nucleophiles at the positions ortho and meta to the nitro group, though substitution of the nitro group itself is also a possibility depending on the nucleophile and reaction conditions.
Common nucleophiles that can participate in SNAr reactions with this compound include alkoxides, phenoxides, amines, and thiols.
Below is a generalized workflow for a typical SNAr reaction.
An In-depth Technical Guide to the Safety and Handling of 4-Nitrophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Nitrophenylsulfur Pentafluoride (CAS No. 2613-27-6). The following sections detail the material's properties, hazards, and the necessary precautions for its safe use in a laboratory or research setting.
Chemical and Physical Properties
This compound is a solid, appearing as a crystal or powder that ranges in color from slightly pale yellow to yellow. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C6H4F5NO2S | TCI Chemicals, Matrix Scientific[1] |
| Molecular Weight | 249.16 g/mol | Matrix Scientific[1], PubChem[2] |
| Physical State | Solid (Crystal - Powder) | TCI Chemicals |
| Appearance | Slightly pale yellow to Yellow | TCI Chemicals |
| Melting Point | 37-38 °C | Matrix Scientific[1] |
| Boiling Point | 89 °C at 3.8 Torr | Matrix Scientific[1] |
| Purity | >96.0% (GC) | TCI Chemicals |
Hazard Identification and Classification
This compound is classified as toxic and hazardous. All personnel handling this material must be fully aware of its potential health effects and adhere to strict safety protocols.
-
H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H330: Fatal if inhaled (as noted by some sources).[2]
Signal Word: Danger[2]
GHS Pictograms:
-
Skull and crossbones
-
Exclamation mark
A summary of the GHS classification is provided below:
| Hazard Class | Category |
| Acute Toxicity, Oral | 3 |
| Acute Toxicity, Dermal | 3 |
| Acute Toxicity, Inhalation | 1, 3 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure a safe working environment.
Handling: [1]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Use a closed system whenever possible.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wear appropriate personal protective equipment (PPE).[1]
-
Wash hands and face thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
Storage: [1]
-
Store in a cool, dark, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specification |
| Eye/Face Protection | Safety goggles and a face shield.[4] |
| Skin Protection | Impervious protective clothing, such as a flame-resistant lab coat, long pants, and closed-toe shoes or protective boots.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or butyl rubber). It is advisable to wear two pairs.[4] |
| Respiratory Protection | Use an approved respirator if dust or aerosol will be generated.[1] |
First Aid Measures
In the event of exposure, immediate medical attention is required.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Immediately call a POISON CENTER or doctor/physician.[1][4] |
| Skin Contact | Immediately remove/take off all contaminated clothing. Gently wash with plenty of soap and water. Cover the affected area with an emollient. Immediately call a POISON CENTER or doctor/physician. Wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.[1] |
Protection of First-Aiders: A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles.
Fire-Fighting Measures
Suitable Extinguishing Media: [1][5]
-
Dry chemical
-
Foam
-
Water spray
-
Carbon dioxide
Special Hazards: [1]
-
May decompose upon combustion or in high temperatures to generate poisonous fumes.
-
Hazardous decomposition products include carbon dioxide, carbon monoxide, nitrogen oxides (NOx), hydrogen fluoride, and sulfur oxides.
Advice for Firefighters: [1]
-
Fire-extinguishing work should be done from the windward side.
-
Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.
Accidental Release Measures
Personal Precautions: [1]
-
Use personal protective equipment.
-
Keep people away from and upwind of the spill/leak.
-
Control entry to the leakage area.
Environmental Precautions:
-
Prevent the product from entering drains.
Methods for Containment and Cleaning Up: [1]
-
Sweep up the solid material, taking care not to disperse dust, and collect it into an airtight container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Considerations
Waste must be disposed of in accordance with all federal, state, and local environmental regulations. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
Transport Information
This compound is regulated for transport.
| Regulation | Information |
| UN Number | 2811 |
| UN Proper Shipping Name | Toxic solid, organic, n.o.s. |
| Transport Hazard Class | 6.1 (Toxic substance) |
| Packing Group | III |
Experimental Protocols & Methodologies
While detailed toxicological experimental data is not publicly available, the following section outlines a general experimental workflow for handling this compound in a research setting, as synthesized from safety data sheets.
Logical Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling of this compound, from initial preparation to emergency response.
Caption: Logical workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols: 4-Nitrophenylsulfur Pentafluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-nitrophenylsulfur pentafluoride (4-NPSF) in organic synthesis. The unique properties of the pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl group," make it a valuable moiety in the design of novel pharmaceuticals, agrochemicals, and advanced materials. 4-NPSF serves as a key building block for the introduction of the SF₅ group onto aromatic scaffolds.
Application 1: Palladium-Catalyzed Direct C-H Arylation
This compound is an effective substrate for palladium-catalyzed direct C-H arylation reactions. This method allows for the synthesis of complex biaryl and terphenyl structures containing the SF₅ group, which are of significant interest in medicinal chemistry and materials science due to their enhanced metabolic stability and unique electronic properties. The reaction proceeds with high efficiency and regioselectivity, targeting the positions ortho to the nitro group.[1][2]
Quantitative Data Summary
The following table summarizes the yields of diarylated products from the reaction of this compound with various aryl bromides.[2]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 2'-Nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl] | 87 |
| 2 | 4-Bromotoluene | 4,4''-Dimethyl-2'-nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl] | 92 |
| 3 | 4-Bromoanisole | 4,4''-Dimethoxy-2'-nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl] | 85 |
| 4 | 1-Bromo-4-(tert-butyl)benzene | 4,4''-Di-tert-butyl-2'-nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl] | 88 |
| 5 | 4-Bromobiphenyl | 2'-Nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':2',1'':4'',1'''-quinquephenyl] | 78 |
| 6 | 2-Bromonaphthalene | 2',2''-Dinitro-5',5''-bis(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl] | 75 |
| 7 | 4-Bromobenzotrifluoride | 2'-Nitro-5'-(pentafluoro-λ⁶-sulfanyl)-4,4''-bis(trifluoromethyl)-[1,1':3',1''-terphenyl] | 65 |
| 8 | Methyl 4-bromobenzoate | Dimethyl 2'-nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate | 60 |
Experimental Protocol: Synthesis of 2'-Nitro-5'-(pentafluoro-λ⁶-sulfanyl)-[1,1':3',1''-terphenyl]
This protocol is adapted from Wang, C., et al., Org. Lett. 2013, 15, 5004–5007.[1][2]
Materials:
-
This compound (0.3 mmol, 1.0 equiv.)
-
Bromobenzene (0.75 mmol, 2.5 equiv.)
-
(allylPdCl)₂ (0.0075 mmol, 2.5 mol%)
-
PCy₃·HBF₄ (0.0225 mmol, 7.5 mol%)
-
K₂CO₃ (0.54 mmol, 1.8 equiv.)
-
2,2-Dimethylbutyric acid (0.09 mmol, 0.3 equiv.)
-
Toluene (1.0 mL)
-
25 mL Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).
-
Evacuate the tube and backfill with nitrogen gas. Repeat this cycle four times.
-
Add 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (2.5 equiv.), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equiv.) to the Schlenk tube.
-
Seal the tube with a screw cap and heat the reaction mixture to 130 °C for 15 hours.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel chromatography to yield the desired product.
Experimental Workflow
Application 2: Synthesis of 4-Aminophenylsulfur Pentafluoride
4-Aminophenylsulfur pentafluoride is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals, serving as a precursor for a variety of derivatives. It is typically synthesized by the reduction of this compound. Standard reduction methods, such as catalytic hydrogenation, are effective for this transformation.
Quantitative Data Summary
While a specific literature source detailing a comparative study for the reduction of 4-NPSF was not identified, the following table provides representative yields for the catalytic hydrogenation of aromatic nitro compounds to anilines under various conditions.
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| Pd/C | H₂ | Ethanol | 25 | >95 |
| Raney Ni | H₂ | Methanol | 25 | >90 |
| Fe/HCl | - | Water/Ethanol | 100 | ~90 |
| SnCl₂·2H₂O | - | Ethanol | 78 | ~85 |
Experimental Protocol: Catalytic Hydrogenation of this compound
This is a representative protocol based on general methods for the reduction of aromatic nitro compounds.
Materials:
-
This compound (1.0 g, 4.01 mmol)
-
10% Palladium on carbon (Pd/C) (0.1 g, 10 wt%)
-
Ethanol (20 mL)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 g) in ethanol (20 mL).
-
Carefully add 10% Pd/C (0.1 g) to the solution.
-
Seal the vessel and connect it to a hydrogen source.
-
Purge the vessel with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization or chromatography if necessary.
Reaction Scheme
References
4-Nitrophenylsulfur Pentafluoride as an electrophilic fluorinating agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenylsulfur pentafluoride (NPSF) is a versatile chemical compound characterized by a nitro group and a pentafluorosulfanyl (-SF₅) group attached to a benzene ring.[1][2] The highly electronegative and lipophilic nature of the -SF₅ group, often termed a "super-trifluoromethyl" group, makes it a valuable moiety in the design of pharmaceuticals, agrochemicals, and advanced materials.[3][4] While the search for novel electrophilic fluorinating agents is a continuous endeavor in organic synthesis, this compound is more commonly utilized as a building block for the introduction of the pentafluorosulfanyl group rather than as a direct electrophilic fluorinating agent. Its primary application lies in leveraging the unique properties of the -SF₅ group to modify the biological and physical characteristics of organic molecules.
This document provides an overview of the known applications of this compound, with a focus on its use in palladium-catalyzed cross-coupling reactions. While direct electrophilic fluorination by NPSF is not extensively documented, a discussion of the general principles of electrophilic fluorination is included for context.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| CAS Number | 2613-27-6 | [1][2][5] |
| Molecular Formula | C₆H₄F₅NO₂S | [2][5] |
| Molecular Weight | 249.16 g/mol | [2][5] |
| Appearance | White or Colorless to Yellow powder to lump to clear liquid | [5] |
| Melting Point | 37.0 to 41.0 °C | [5] |
Safety Precautions: this compound is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][2][5] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area.[5]
Applications of this compound
The primary documented application of this compound is as a reactant in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules containing the nitrophenylsulfur pentafluoride moiety. This approach is valuable for creating novel compounds with potential applications in drug discovery and materials science.
Palladium-Catalyzed Direct Arylation
A key application of NPSF is in the palladium-catalyzed direct arylation of C-H bonds. This reaction allows for the formation of carbon-carbon bonds between NPSF and other aromatic compounds, leading to the synthesis of complex terphenyl derivatives.
Quantitative Data
The following table summarizes the quantitative data for the palladium-catalyzed direct arylation of this compound with bromobenzene.
| Reactant | Stoichiometry/Loading |
| This compound | 1.0 equiv |
| Bromobenzene | 2.5 equiv |
| (allylPdCl)₂ | 2.5 mol% |
| PCy₃·HBF₄ | 7.5 mol% |
| K₂CO₃ | 1.8 equiv |
| 2,2-dimethylbutyric acid | 0.3 equiv |
| Product Yield | 87% |
| Data from Wang et al., Org. Lett. 2013, 15, 5004.[5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct Arylation of this compound with Bromobenzene
Materials:
-
This compound (NPSF)
-
Bromobenzene
-
(allylPdCl)₂
-
PCy₃·HBF₄ (Tricyclohexylphosphine tetrafluoroborate)
-
K₂CO₃ (Potassium carbonate)
-
2,2-dimethylbutyric acid
-
Toluene (anhydrous)
-
25 mL Schlenk tube
-
Magnetic stir bar
-
Nitrogen gas supply
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for chromatography
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).[5]
-
Evacuate the Schlenk tube and backfill with nitrogen gas. Repeat this cycle four times to ensure an inert atmosphere.[5]
-
Sequentially add 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (2.5 equiv.), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equiv.) to the Schlenk tube.[5]
-
Seal the tube with a screw cap and heat the reaction mixture to 130 °C for 15 hours with stirring.[5]
-
After 15 hours, cool the reaction vessel to room temperature.[5]
-
Concentrate the reaction mixture directly in vacuo to remove the solvent.[5]
-
Purify the resulting residue by silica gel chromatography to afford 2'-nitro-[1,1':3',1''-terphenyl]-5'-yl sulfurpentafluoride.[5] The reported yield for this reaction is 87%.[5]
This compound in the Context of Electrophilic Fluorination
Electrophilic fluorination is a fundamental transformation in organic chemistry that involves the reaction of a nucleophile with an electrophilic source of fluorine ("F⁺").[6] This method is complementary to nucleophilic fluorination. The most common and well-studied electrophilic fluorinating agents are N-F compounds, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI).[6][7]
The reactivity of an electrophilic fluorinating agent is determined by the electron-withdrawing nature of the groups attached to the fluorine-bearing atom. In the case of this compound, the sulfur atom is in a high oxidation state (+6) and is attached to five highly electronegative fluorine atoms and an electron-withdrawing nitrophenyl group. In theory, this could render the fluorine atoms electrophilic.
However, the sulfur hexafluoride (-SF₆) group is known for its exceptional stability, and by extension, the pentafluorosulfanyl (-SF₅) group in NPSF is also very robust.[3][4] The covalent bonds between sulfur and fluorine in the -SF₅ group are very strong. The available literature does not provide evidence for the direct transfer of a fluorine atom from the -SF₅ group of NPSF to a nucleophile in an electrophilic fluorination reaction. Instead, the entire -SF₅-Ar-NO₂ moiety is typically incorporated into new molecules.
Should this compound act as an electrophilic fluorinating agent, the reaction would likely proceed through a mechanism where a nucleophile attacks one of the fluorine atoms of the -SF₅ group. This would result in the formation of a fluorinated product and a reduced sulfur species. However, due to the high stability of the -SF₅ group, this reactivity is not commonly observed. Researchers seeking to perform electrophilic fluorination are advised to use well-established N-F reagents.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a source of the this compound moiety for the construction of complex organic molecules. Its application in palladium-catalyzed direct arylation reactions has been demonstrated to be an effective method for creating novel compounds. While the structure of NPSF might suggest potential as an electrophilic fluorinating agent, its high stability and the lack of supporting literature indicate that this is not its primary or practical application. For electrophilic fluorination reactions, researchers should refer to established and well-documented N-F reagents. Further investigation into the reactivity of the S-F bonds in arylsulfur pentafluorides could, however, open new avenues in fluorination chemistry.
References
- 1. 2613-27-6 Cas No. | 4-Nitrophenylsulphur pentafluoride | Apollo [store.apolloscientific.co.uk]
- 2. This compound | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 5. This compound | 2613-27-6 | TCI AMERICA [tcichemicals.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. brynmawr.edu [brynmawr.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Nitrophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Nitrophenylsulfur Pentafluoride in palladium-catalyzed cross-coupling reactions. The introduction of the pentafluorosulfanyl (SF₅) group, a bioisostere of the nitro group with unique electronic and lipophilic properties, into organic molecules is of significant interest in the development of novel pharmaceuticals and agrochemicals. This compound serves as a readily available building block for the introduction of the 4-(pentafluorosulfanyl)phenyl moiety.
Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds. This document outlines protocols for several key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings with this compound as the electrophilic coupling partner.
General Reaction Scheme
The core of these reactions involves the palladium-catalyzed coupling of this compound with a suitable nucleophilic partner.
Caption: General scheme of palladium-catalyzed cross-coupling with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound.
Experimental Protocol
A detailed protocol for the arylation of this compound with bromobenzene is provided as a specific example of a Suzuki-type reaction.
-
Reaction Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).
-
Inert Atmosphere: Evacuate the tube and backfill with nitrogen gas. Repeat this cycle four times.
-
Reagent Addition: Subsequently, add 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (2.5 equiv.), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equiv.).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 130 °C for 15 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture in vacuo. The crude product can then be purified by column chromatography.
Data Presentation
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF | 90 | 24 | 75-85 |
Note: The data in the table above is representative and based on typical Suzuki-Miyaura coupling reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne.[1][2]
Experimental Protocol
-
Reaction Setup: To a dried Schlenk flask under a nitrogen atmosphere, add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), this compound (1.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Solvent and Base: Add anhydrous triethylamine (TEA) or a mixture of THF and TEA as the solvent and base.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Data Presentation
| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | 25 | 6 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | DIPA | Toluene | 50 | 12 | 85-95 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Et₃N | DMF | 60 | 8 | 80-90 |
Note: The data in the table above is representative and based on typical Sonogashira coupling reactions. Actual yields may vary.
Caption: Experimental workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of a carbon-nitrogen bond between this compound and an amine.[3][4][5][6]
Experimental Protocol
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base such as NaOtBu or K₂CO₃ (1.5-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.), followed by an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ | BINAP | K₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 90 | 16 | 85-95 |
Note: The data in the table above is representative. The choice of ligand and base is crucial for successful amination.
Caption: Logical relationship in Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction creates a carbon-carbon bond between this compound and an alkene.[7][8][9]
Experimental Protocol
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv.).
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-140 °C. Monitor the progress of the reaction by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Data Presentation
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80 | 16 | 75-85 |
| 3 | Cyclohexene | Pd(OAc)₂ | P(o-tolyl)₃ | NaOAc | DMA | 120 | 36 | 60-70 |
Note: The data in the table above is representative. Heck reactions can sometimes suffer from issues of regioselectivity and E/Z selectivity.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Containing the Pentafluorosulfanyl (SF5) Group
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group has emerged as a compelling substituent in the design of bioactive molecules, often referred to as a "super-trifluoromethyl group" due to its unique and potent physicochemical properties.[1][2] Its high electronegativity, thermal and chemical stability, and significant lipophilicity can profoundly influence the biological activity, metabolic stability, and pharmacokinetic profile of a parent molecule.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of molecules incorporating this valuable functional group, aiding researchers in harnessing its potential for drug discovery and development.
The SF5 group is increasingly utilized as a bioisosteric replacement for other common chemical moieties such as the trifluoromethyl (CF3), tert-butyl, halogen, or nitro groups.[5][6] This substitution can lead to enhanced biological activity and improved drug-like properties.[3] For instance, SF5-containing analogues of the antimalarial drug mefloquine have demonstrated higher in vivo activity and a longer half-life.[7]
Synthetic Strategies for Introducing the SF5 Group
Significant progress has been made in the synthetic accessibility of SF5-containing compounds, moving beyond challenging traditional methods that often involved hazardous reagents like F2 gas.[5][7] Modern approaches offer more practical and versatile routes for the incorporation of the SF5 group into a wide range of organic scaffolds.
Key synthetic strategies can be broadly categorized into:
-
Radical Pentafluorosulfanylation: This approach predominantly involves the addition of SF5Cl or SF5Br to unsaturated systems like alkenes and alkynes.[8] Recent advancements have led to safer, gas-free methods for the in-situ generation of SF5Cl, making this a more accessible strategy.[8]
-
Oxidative Fluorination: This method typically involves the conversion of aryl disulfides or thiols to the corresponding aryl-SF5 compounds using potent fluorinating agents.[9]
-
Functionalization of SF5-Containing Building Blocks: The increasing commercial availability of key SF5-substituted starting materials allows for their elaboration into more complex bioactive molecules through standard organic transformations.[7][10]
Below are detailed protocols for key synthetic methodologies.
Experimental Protocols
Protocol 1: Radical Addition of SF5Cl to an Alkene
This protocol describes a general procedure for the radical-initiated addition of pentafluorosulfanyl chloride (SF5Cl) to an alkene, a common method for creating aliphatic SF5-containing compounds.[8]
Materials:
-
Alkene substrate
-
Pentafluorosulfanyl chloride (SF5Cl) solution (e.g., in n-hexane)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or triethylborane - Et3B)
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a septum under an inert atmosphere.
-
Reagent Addition: Dissolve the alkene substrate (1.0 eq.) in the anhydrous solvent. Add the radical initiator (0.1 - 0.2 eq.).
-
Initiation: Begin stirring the solution and bring it to the desired temperature (this will vary depending on the initiator used, e.g., reflux for AIBN, or room temperature for Et3B).
-
SF5Cl Addition: Slowly add the SF5Cl solution (1.1 - 1.5 eq.) to the reaction mixture via syringe over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction if necessary (e.g., with water if using Et3B). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired SF5-containing alkane.
Quantitative Data:
The yields for this type of reaction are typically moderate to high, ranging from 40% to 80%, depending on the substrate and reaction conditions.
| Substrate Type | Initiator | Solvent | Temperature (°C) | Yield (%) |
| Styrenes | AIBN | CH2Cl2 | Reflux | 60-80 |
| Aliphatic Alkenes | Et3B | CH2Cl2 | 25 | 40-70 |
| Electron-deficient Alkenes | AIBN | Acetonitrile | Reflux | 50-75 |
Protocol 2: Synthesis of Aryl-SF5 Compounds via Oxidative Fluorination of Diaryl Disulfides
This protocol outlines the synthesis of aryl-SF5 compounds from the corresponding diaryl disulfides using an oxidative fluorination approach.[9]
Materials:
-
Diaryl disulfide substrate
-
Trichloroisocyanuric acid (TCICA)
-
Potassium fluoride (KF)
-
Anhydrous acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, combine the diaryl disulfide (1.0 eq.), potassium fluoride (9.0 eq.), and trichloroisocyanuric acid (4.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by 19F NMR spectroscopy.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with additional acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to yield the desired aryl-SF5 compound.
Quantitative Data:
This method generally provides good to excellent yields of the aryl-SF5 product.
| Diaryl Disulfide Substituent | Yield (%) |
| Electron-donating group | 70-90 |
| Electron-withdrawing group | 60-80 |
| Heteroaromatic disulfides | 50-75 |
Protocol 3: Negishi Cross-Coupling for the Synthesis of SF5-Containing Aromatic Amino Acids
This protocol details the synthesis of aromatic pentafluorosulfanyl (SF5) containing amino acids using a Negishi cross-coupling reaction.[11]
Materials:
-
Iodo- or bromo-aromatic SF5 precursor
-
Protected amino acid organozinc reagent
-
Palladium catalyst (e.g., Pd(dba)2)
-
Ligand (e.g., SPhos)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the iodo- or bromo-aromatic SF5 precursor (1.0 eq.), the palladium catalyst (e.g., 5 mol%), and the ligand (e.g., 10 mol%) in anhydrous THF.
-
Reagent Addition: Add the solution of the protected amino acid organozinc reagent (1.2-1.5 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 50 °C for 3-5 hours, followed by stirring at room temperature for 24 hours.[11] Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the protected SF5-containing amino acid.
-
Deprotection: The protecting groups can be removed using standard deprotection protocols to yield the final SF5-containing amino acid.
Quantitative Data:
The yields for the Negishi cross-coupling step typically range from 30% to 45%.[11]
| Aromatic Halide | Amino Acid Derivative | Yield (%) |
| 4-Iodo-SF5-benzene | (R)-Boc-Ala-ZnCl | 35-42 |
| 3-Bromo-5-SF5-iodobenzene | (S)-Boc-Phe-ZnCl | 32-38 |
Visualizing Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic strategies described.
Caption: General Synthetic Strategies for SF5-Containing Molecules.
Caption: Experimental Workflow for Radical Addition of SF5Cl.
Conclusion
The strategic incorporation of the pentafluorosulfanyl group offers a powerful tool for modulating the properties of bioactive molecules. The synthetic methods outlined in these application notes provide researchers with practical and accessible pathways to synthesize novel SF5-containing compounds. As the understanding of the unique properties of the SF5 group continues to grow, its application in medicinal chemistry and drug development is expected to expand, leading to the discovery of new and improved therapeutic agents.
References
- 1. Recent advances in the synthesis of SF5-containing molecules - American Chemical Society [acs.digitellinc.com]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 4-Nitrophenylsulfur Pentafluoride in Materials Science and Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
4-Nitrophenylsulfur Pentafluoride (NPSF), with CAS number 2613-27-6, is a halogenated aromatic compound that serves as a critical building block in advanced organic synthesis.[1][2] At room temperature, it is a pale yellow to off-white crystalline solid.[1] Its structure consists of an aromatic benzene ring substituted with a nitro group (-NO₂) and a sulfur pentafluoride (-SF₅) moiety.[1] The -SF₅ group is of significant interest in materials science and medicinal chemistry due to its unique steric and electronic properties, including high thermal and chemical stability, strong electron-withdrawing character, and high electronegativity.[1][3] These characteristics make NPSF a valuable precursor for developing high-performance materials, particularly dielectrics and liquid crystals.[1][4]
Key Applications in Materials Science
The primary utility of this compound in materials science stems from the properties imparted by the pentafluorosulfanyl (-SF₅) group. This group is considered a "super-trifluoromethyl group" due to its superior electronegativity and stability.[3]
-
Liquid Crystals (LCs): The -SF₅ group is used as a polar terminal group in the design of novel liquid crystals.[4] Its inclusion can lead to materials with a combination of high polarity (high dielectric anisotropy, Δε) and very low birefringence (Δn), a profile of particular importance for Liquid Crystal Displays (LCDs) used in mobile applications.[4] The function and performance of LCs in display technology are critically dependent on fluorine-containing groups, which shape the mesogenic profile, electro-optic properties, and overall reliability.[4] NPSF serves as a key starting material for synthesizing these specialized LCs.[4]
-
High-Performance Polymers and Dielectrics: The strong electron-withdrawing nature of the -SF₅ group makes it a valuable component in the synthesis of advanced polymers and dielectric materials.[1] Its incorporation can enhance thermal stability and modify the electronic properties of the final material.
-
Organic Synthesis Intermediate: NPSF is a versatile intermediate for introducing the -SF₅ moiety into a wide range of organic molecules.[2] It can undergo reactions such as reduction of the nitro group to an amine, which can then be further functionalized to create diverse molecular architectures.[4]
Quantitative Data Summary
The physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2613-27-6 | [1][5][6] |
| Molecular Formula | C₆H₄F₅NO₂S | [5][6] |
| Molecular Weight | 249.16 g/mol | [5][6] |
| Appearance | White or Colorless to Yellow powder/lump | [1] |
| Melting Point | 37-41 °C | [1] |
| Boiling Point | 76-77 °C @ 12 mmHg | [1][5] |
| Refractive Index | 1.4729 | [1] |
| Purity | >96.0% (GC) | |
| Solubility in Water | Insoluble |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct Arylation of this compound
This protocol describes a method for the position-selective arylation of NPSF with aryl bromides, a key reaction for building more complex molecular structures for materials science applications.
Objective: To synthesize 2'-nitro-[1,1':3',1''-terphenyl]-5'-yl sulfurpentafluoride in high yield.
Table 2: Reagents and Materials for Direct Arylation
| Reagent/Material | Role | Molar Eq. / Mol% |
| This compound | Starting Material | 1.0 equiv. (0.3 mmol) |
| Bromobenzene | Arylating Agent | 2.5 equiv. |
| (allylPdCl)₂ | Catalyst Precursor | 2.5 mol% |
| PCy₃·HBF₄ | Ligand | 7.5 mol% |
| K₂CO₃ | Base | 1.8 equiv. |
| 2,2-dimethylbutyric acid | Additive | 0.3 equiv. |
| Toluene | Solvent | 1.0 mL |
| 25 mL Schlenk tube | Reaction Vessel | - |
| Magnetic stir bar | Stirring | - |
| Nitrogen (N₂) gas | Inert Atmosphere | - |
Procedure:
-
Vessel Preparation: Charge a 25 mL Schlenk tube equipped with a magnetic stir bar with (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equiv.).
-
Inert Atmosphere: Evacuate the reaction tube and backfill with N₂ gas. Repeat this cycle four times to ensure an inert atmosphere.
-
Reagent Addition: Add 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (2.5 equiv.), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equiv.) to the Schlenk tube.
-
Reaction: Securely cap the sealed tube and heat the reaction mixture to 130 °C for 15 hours with stirring.
-
Work-up: Cool the reaction vessel to room temperature. Concentrate the reaction mixture in vacuo to remove the solvent.
-
Purification: Purify the resulting residue using silica gel chromatography to afford the final product, 2'-nitro-[1,1':3',1''-terphenyl]-5'-yl sulfurpentafluoride. The expected yield is approximately 87%.
Workflow Diagram:
Protocol 2: General Synthesis Pathway for SF₅-Containing Liquid Crystals from NPSF
This protocol outlines a common synthetic strategy to convert this compound into a core structure suitable for liquid crystal synthesis. The key transformations involve the reduction of the nitro group and its subsequent conversion into other functional groups like formyl or carboxyl moieties, which are essential for building the final liquid crystal molecules.[4]
Objective: To outline the synthetic transformations required to convert NPSF into versatile intermediates for liquid crystal synthesis.
General Pathway:
-
Reduction of Nitro Group: The nitro group of NPSF is reduced to an aniline (4-aminophenylsulfur pentafluoride). This is a common and critical first step.[4]
-
Conversion of Amino Group: The resulting amino group (-NH₂) is highly versatile. It can be converted into various other functionalities. For example, it can be transformed into a bromide (-Br) via diazotization followed by a Sandmeyer-type reaction.[4]
-
Functional Group Interconversion: The bromide can then be converted to a formyl group (-CHO) through methods like lithiation followed by reaction with a formylating agent.[4]
-
Oxidation: The formyl group (-CHO) can be oxidized to a carboxylic acid (-COOH), yielding 4-(pentafluorosulfanyl)benzoic acid. This benzoic acid derivative is a key building block that can be esterified with various alcohol-containing mesogenic units to form the final liquid crystal product.[4]
Synthesis Pathway Diagram:
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 2613-27-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 2613-27-6 | 8662-3-X3 | MDL MFCD00221619 | this compound | SynQuest Laboratories [synquestlabs.com]
- 6. This compound | C6H4F5NO2S | CID 2775740 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Arylation of 4-Nitrophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules is of significant interest in the fields of medicinal chemistry and materials science. The SF₅ group is considered a "super-trifluoromethyl" analogue, offering enhanced metabolic stability, high electronegativity, and lipophilicity, which can favorably modulate the properties of bioactive compounds and advanced materials. This document provides detailed experimental protocols for the arylation of 4-nitrophenylsulfur pentafluoride, a key building block for accessing a variety of SF₅-substituted aromatic compounds.
Data Presentation: Comparison of Arylation Methods
The following table summarizes quantitative data for the arylation of this compound, focusing on the palladium-catalyzed direct C-H arylation method.
| Entry | Arylating Agent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Bromobenzene | (allylPdCl)₂ (2.5) | PCy₃·HBF₄ (7.5) | K₂CO₃ (1.8) | Toluene | 130 | 15 | 87 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Direct C-H Arylation of this compound
This protocol is based on the work of Wang, C. et al. and provides a method for the direct arylation of this compound with aryl bromides.[1]
Materials:
-
This compound
-
Aryl bromide (e.g., bromobenzene)
-
(allylPdCl)₂ (Palladium(II) chloride allyl dimer)
-
PCy₃·HBF₄ (Tricyclohexylphosphine tetrafluoroborate)
-
K₂CO₃ (Potassium carbonate)
-
2,2-dimethylbutyric acid
-
Toluene, anhydrous
-
Schlenk tube (25 mL)
-
Magnetic stir bar
-
Nitrogen gas supply
-
Standard glassware for workup and chromatography
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equivalents).
-
Evacuate the Schlenk tube and backfill with nitrogen gas. Repeat this cycle four times to ensure an inert atmosphere.
-
To the reaction vessel, add 2,2-dimethylbutyric acid (0.3 equivalents), the aryl bromide (2.5 equivalents), anhydrous toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equivalent) sequentially.
-
Securely cap the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 15 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture directly in vacuo.
-
Purify the resulting residue by silica gel chromatography to afford the desired arylated product. For the reaction with bromobenzene, the product is 2'-nitro-[1,1':3',1''-terphenyl]-5'-yl sulfurpentafluoride, obtained in 87% yield.
Visualizations
Experimental Workflow for Direct C-H Arylation
Caption: Workflow for the Pd-catalyzed direct C-H arylation.
Signaling Pathway: General Palladium-Catalyzed Cross-Coupling Cycles
While specific examples for Suzuki and Heck reactions with this compound are not as explicitly detailed in the provided search results, a general representation of these palladium-catalyzed cross-coupling cycles is valuable for the intended audience.
Suzuki Coupling
The Suzuki coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Caption: Generalized catalytic cycle for the Suzuki coupling reaction.
Heck Reaction
The Heck reaction is the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base.[2]
Caption: Generalized catalytic cycle for the Heck reaction.
References
applications of the pentafluorosulfanyl group in medicinal chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group is rapidly emerging as a transformative substituent in medicinal chemistry, offering a unique combination of physicochemical properties that can significantly enhance the developability and efficacy of drug candidates.[1][2][3] Often dubbed a "super-trifluoromethyl" group, the SF5 moiety's high electronegativity, metabolic stability, and distinct steric profile make it an increasingly attractive bioisostere for common functional groups like the trifluoromethyl (CF3) and tert-butyl groups.[4][5] These application notes provide a comprehensive overview of the utility of the SF5 group in medicinal chemistry, complete with quantitative data and detailed experimental protocols to guide researchers in this exciting field.
Physicochemical Advantages of the Pentafluorosulfanyl Group
The SF5 group imparts a range of beneficial properties to molecules, addressing key challenges in drug design:
-
Enhanced Metabolic Stability: The exceptional strength of the sulfur-fluorine bonds renders the SF5 group highly resistant to metabolic degradation, which can lead to a longer in vivo half-life and an improved pharmacokinetic profile of a drug.[2][6]
-
Modulation of Lipophilicity: The SF5 group is highly lipophilic, a characteristic that can enhance a molecule's ability to permeate cell membranes and improve its oral bioavailability.[2][7]
-
Increased Electronegativity: With a Hammett σp value of 0.68, the SF5 group is more electron-withdrawing than the CF3 group (σp = 0.54), which can significantly influence a molecule's electronic properties and binding interactions with its target.
-
Unique Steric Profile: The octahedral geometry and larger size of the SF5 group compared to the CF3 group can lead to more specific and potent interactions with biological targets.[8]
-
Chemical and Thermal Stability: Compounds containing the SF5 group exhibit high thermal and chemical stability, which is advantageous for drug formulation and storage.[2][9]
Applications in Drug Discovery and Development
The strategic incorporation of the SF5 group has shown promise in a variety of therapeutic areas, including the development of anti-infective agents, enzyme inhibitors, and CNS-active compounds.
Anti-Infective Agents
1. Anti-Malarial Agents: Mefloquine Analogs
The replacement of a trifluoromethyl group with a pentafluorosulfanyl group in the anti-malarial drug mefloquine has been shown to result in analogs with improved activity and selectivity against Plasmodium falciparum.[10]
Quantitative Data: Anti-Malarial Activity of SF5-Mefloquine Analog
| Compound | Target | IC50 (nM) | Reference |
| SF5-Mefloquine Analog | Plasmodium falciparum (W2, chloroquine-resistant) | ~20 | [10] |
| Mefloquine | Plasmodium falciparum (W2, chloroquine-resistant) | ~30 | [10] |
Experimental Protocol: Synthesis of a Pentafluorosulfanyl-Substituted Quinoline (Mefloquine Analog Precursor)
This protocol describes a key step in the synthesis of SF5-quinoline analogs, which are precursors to SF5-mefloquine.
-
Reaction: Condensation of 3-(pentafluorosulfanyl)aniline with ethyl 4,4,4-trifluoroacetoacetate.
-
Reagents and Conditions: 3-(pentafluorosulfanyl)aniline, ethyl 4,4,4-trifluoroacetoacetate, polyphosphoric acid. The mixture is heated.
-
Procedure:
-
Combine 3-(pentafluorosulfanyl)aniline and ethyl 4,4,4-trifluoroacetoacetate in polyphosphoric acid.
-
Heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-hydroxy-7-(pentafluorosulfanyl)quinoline.
-
Experimental Protocol: In Vitro Anti-Malarial Assay
-
Organism: Plasmodium falciparum (chloroquine-sensitive and -resistant strains).
-
Method: SYBR Green I-based fluorescence assay.
-
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add infected red blood cells (parasitemia of ~1%) to each well.
-
Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with parasitic DNA.
-
Measure fluorescence intensity using a fluorescence plate reader.
-
Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
2. Anti-Tuberculosis Agents
Pentafluorosulfanyl-containing compounds, particularly imidazo[1,2-a]pyridines, have demonstrated potent activity against Mycobacterium tuberculosis, including drug-resistant strains.
Quantitative Data: Anti-Tuberculosis Activity of SF5-Containing Compounds
| Compound Class | Target | MIC Range (µM) | Reference |
| SF5-Imidazo[1,2-a]pyridines | Mycobacterium tuberculosis H37Rv | 0.007 - 1.1 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
-
Method: Microplate Alamar Blue Assay (MABA).
-
Procedure:
-
Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7 days.
-
Add Alamar Blue solution and re-incubate for 24 hours.
-
Visually assess the color change from blue (no growth) to pink (growth).
-
The MIC is defined as the lowest concentration of the compound that prevents a color change.
-
Enzyme Inhibitors
Dihydroorotate Dehydrogenase (DHODH) Inhibitors
The SF5 group has been incorporated into inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This is a validated target for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis. SF5-analogs of the DHODH inhibitor teriflunomide have been synthesized and evaluated.
Quantitative Data: DHODH Inhibition by an SF5-Teriflunomide Analog
| Compound | Target | IC50 (µM) | Reference |
| SF5-Teriflunomide Analog | Human DHODH | ~0.5 |
Experimental Protocol: Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
-
Principle: The assay measures the reduction of a dye (e.g., 2,6-dichloroindophenol, DCIP) coupled to the oxidation of dihydroorotate by DHODH.
-
Procedure:
-
Prepare a reaction mixture containing recombinant human DHODH, dihydroorotate, and coenzyme Q10 in a suitable buffer.
-
Add serial dilutions of the test compound to the reaction mixture in a 96-well plate.
-
Initiate the reaction by adding DCIP.
-
Monitor the decrease in absorbance at 620 nm over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Caption: Inhibition of DHODH by an SF5-containing compound blocks pyrimidine synthesis.
CNS-Active Compounds
GABAA Receptor Modulators: Diazepam Analogs
The SF5 group has been used as a bioisosteric replacement for the chloro-substituent in diazepam, a well-known positive allosteric modulator of the GABAA receptor.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the desired GABAA receptor subunits (e.g., α1β2γ2).
-
Procedure:
-
Culture the HEK293 cells on glass coverslips.
-
Use a patch-clamp amplifier and a micromanipulator to form a high-resistance seal between a glass micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA (at a concentration that elicits a submaximal current, e.g., EC10-20) to the cell using a rapid perfusion system to evoke a baseline current.
-
Co-apply GABA with various concentrations of the SF5-diazepam analog.
-
Measure the potentiation of the GABA-evoked current by the test compound.
-
Construct a concentration-response curve to determine the EC50 for potentiation.
-
Agrochemicals
Insecticides: Meta-Diamide Analogs
The pentafluorosulfanyl group has been successfully incorporated into meta-diamide insecticides, demonstrating high insecticidal activity.[6][7]
Quantitative Data: Insecticidal Activity of an SF5-Meta-Diamide
| Compound | Target Pest | Activity | Reference |
| 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide | Diamondback moth (Plutella xylostella) | High | [7] |
Experimental Protocol: Insecticidal Bioassay against Plutella xylostella
-
Method: Leaf-dip bioassay.
-
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent containing a surfactant.
-
Dip cabbage leaf discs into the test solutions for a set period (e.g., 30 seconds).
-
Allow the leaf discs to air dry.
-
Place the treated leaf discs into petri dishes lined with moist filter paper.
-
Introduce a known number of P. xylostella larvae (e.g., 10 third-instar larvae) into each petri dish.
-
Incubate at a controlled temperature and humidity for a specified period (e.g., 48 hours).
-
Assess larval mortality and calculate the LC50 (lethal concentration for 50% of the population).
-
Physicochemical and Pharmacokinetic Profiling
Experimental Protocol: Determination of Lipophilicity (logP)
-
Method: Shake-flask method or HPLC method.
-
Shake-Flask Procedure:
-
Prepare a solution of the test compound in a mixture of n-octanol and water.
-
Shake the mixture vigorously to allow for partitioning of the compound between the two phases.
-
Separate the n-octanol and water layers after equilibration.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the logP value as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
-
Experimental Protocol: In Vitro Metabolic Stability Assay
-
System: Human liver microsomes (HLM) or hepatocytes.
-
Procedure:
-
Incubate the test compound at a fixed concentration with HLM or hepatocytes in the presence of NADPH (for Phase I metabolism) or UDPGA and PAPS (for Phase II metabolism) at 37°C.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
-
Caption: A typical workflow for the development of SF5-containing drug candidates.
Conclusion
The pentafluorosulfanyl group presents a compelling option for medicinal chemists seeking to enhance the properties of their drug candidates. Its unique electronic and steric characteristics, coupled with its ability to improve metabolic stability and membrane permeability, have already demonstrated significant potential in various therapeutic and agrochemical applications. As synthetic methodologies for the introduction of the SF5 group become more accessible, its utilization in drug discovery is poised for significant growth, heralding a new wave of innovative and effective medicines.
References
- 1. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sussex.figshare.com [sussex.figshare.com]
- 6. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Nitrophenylsulfur Pentafluoride as a Building Block in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrophenylsulfur pentafluoride (NPSF) is a versatile chemical building block that is gaining significant interest in the field of agrochemical research. The incorporation of the pentafluorosulfanyl (SF₅) group, often referred to as a "super-trifluoromethyl" group, can impart unique and advantageous properties to bioactive molecules.[1] These properties include high chemical and thermal stability, increased lipophilicity, and strong electron-withdrawing character, which can lead to enhanced biological activity, improved metabolic stability, and better pest resistance profiles compared to their trifluoromethyl (CF₃) analogs.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound as a starting material for the synthesis of novel insecticides and herbicides.
Key Intermediate: 4-Aminophenylsulfur Pentafluoride
The primary utility of this compound in agrochemical synthesis lies in its reduction to 4-aminophenylsulfur pentafluoride. This amino derivative serves as a crucial intermediate for the introduction of the SF₅-phenyl moiety into a wide range of agrochemical scaffolds.
Experimental Protocol: Synthesis of 4-Aminophenylsulfur Pentafluoride
This protocol describes the reduction of this compound to 4-aminophenylsulfur pentafluoride.
Materials:
-
This compound (NPSF)
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add a catalytic amount of Raney Nickel to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-aminophenylsulfur pentafluoride, which can often be used in the next step without further purification.
Application in Insecticide Synthesis: A Fipronil Analogue
The 4-aminophenylsulfur pentafluoride intermediate can be utilized to synthesize a potent insecticide analogue of fipronil. Fipronil is a broad-spectrum phenylpyrazole insecticide that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel in insects, leading to central nervous system disruption and death.[3] The SF₅ analogue has shown enhanced activity, particularly against resistant insect strains.[2]
Signaling Pathway: Mechanism of Action of Fipronil and its SF₅ Analogue
Experimental Workflow: Synthesis of the SF₅-Fipronil Analogue
Experimental Protocol: Synthesis of 5-Amino-1-(4-(pentafluorosulfanyl)phenyl)-1H-pyrazole-4-carbonitrile
This protocol outlines the synthesis of a key pyrazole intermediate.
Materials:
-
4-Aminophenylsulfur pentafluoride
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
(Ethoxymethylidene)malononitrile
-
Ethanol (solvent)
-
Sodium acetate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Prepare a solution of 4-aminophenylsulfur pentafluoride (1.0 eq) in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, dissolve (ethoxymethylidene)malononitrile (1.0 eq) and sodium acetate in ethanol.
-
Slowly add the cold diazonium salt solution to the (ethoxymethylidene)malononitrile solution, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by filtration, wash with water and then a cold solvent like ethanol, and dry under vacuum. If the product does not precipitate, it can be extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Note: The final step to introduce the trifluoromethylsulfinyl group to yield the fipronil analogue involves a multi-step process that is beyond the scope of this general protocol and typically involves specialized reagents and conditions.
Quantitative Data: Insecticidal Activity
While specific LD₅₀ values for the SF₅-fipronil analogue are not widely published, comparative studies have demonstrated its enhanced potency.
| Compound | Target Pest | Resistance Status | Relative Potency vs. Fipronil |
| SF₅-Fipronil Analogue | Musca domestica (housefly) | Resistant | Higher |
| SF₅-Fipronil Analogue | Musca domestica (housefly) | Susceptible | More Active |
| SF₅-Fipronil Analogue | Blattella germanica (German cockroach) | Susceptible | More Active |
Data is qualitative and based on comparative screening results.[2] For reference, the oral LD₅₀ of fipronil in rats is 97 mg/kg, and it is highly toxic to insects.[4]
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is a general guide for assessing the insecticidal activity of the synthesized compounds.
Materials:
-
Synthesized SF₅-fipronil analogue
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Leaf discs (e.g., cabbage, cotton)
-
Target insects (e.g., larvae of Plutella xylostella)
-
Petri dishes
-
Filter paper
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of dilutions of the stock solution.
-
Add a small amount of Triton X-100 to each dilution as a surfactant.
-
Dip leaf discs into each test solution for a set amount of time (e.g., 10 seconds).
-
Allow the leaf discs to air dry.
-
Place a treated leaf disc into a Petri dish lined with moist filter paper.
-
Introduce a known number of insects (e.g., 10 third-instar larvae) into each Petri dish.
-
Seal the Petri dishes and incubate under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).
-
Assess mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Include a control group treated only with the acetone/surfactant solution.
-
Calculate the percentage mortality and determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Application in Herbicide Synthesis: A Trifluralin Analogue
4-Aminophenylsulfur pentafluoride can also serve as a precursor for the synthesis of herbicides. An analogue of trifluralin, a dinitroaniline herbicide that inhibits microtubule formation in plants, has been synthesized and shown to possess potent herbicidal activity.[5]
Signaling Pathway: Mechanism of Action of Trifluralin and its SF₅ Analogue
Experimental Workflow: Synthesis of the SF₅-Trifluralin Analogue
Experimental Protocol: Synthesis of 2,6-Dinitro-N,N-dipropyl-4-(pentafluorosulfanyl)aniline
This protocol provides a general method for the synthesis of the SF₅-trifluralin analogue.
Materials:
-
4-Aminophenylsulfur pentafluoride
-
n-Propyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) (solvent)
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Ice bath
Procedure:
Step 1: N,N-Dipropylation
-
In a round-bottom flask, dissolve 4-aminophenylsulfur pentafluoride (1.0 eq) in DMF.
-
Add potassium carbonate (2.5 eq) and n-propyl bromide (2.2 eq).
-
Heat the reaction mixture (e.g., to 80 °C) and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N,N-dipropyl-4-(pentafluorosulfanyl)aniline.
Step 2: Dinitration
-
Carefully add N,N-dipropyl-4-(pentafluorosulfanyl)aniline (1.0 eq) to a mixture of concentrated nitric acid and sulfuric acid at 0 °C.
-
Stir the reaction mixture at low temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry to yield the final product.
Quantitative Data: Herbicidal Activity
The SF₅-trifluralin analogue has demonstrated superior herbicidal activity compared to its CF₃ counterpart.
| Herbicide | Application | Target Weeds | Relative Potency vs. Trifluralin |
| SF₅-Trifluralin Analogue | Post-emergence | General Spectrum | Approximately 2x more potent |
| SF₅-Trifluralin Analogue | Pre-emergence | Quackgrass, Crabgrass | Nearly 5x more potent |
Data is based on comparative screening results.[5]
Experimental Protocol: Herbicidal Bioassay (Pre-emergence)
This protocol outlines a method for assessing the pre-emergence herbicidal activity of the synthesized compounds.
Materials:
-
Synthesized SF₅-trifluralin analogue
-
Acetone (solvent)
-
Potting soil
-
Pots or trays
-
Seeds of target weed species (e.g., crabgrass, barnyardgrass)
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of dilutions to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare).
-
Fill pots or trays with potting soil.
-
Apply the herbicide solutions evenly to the soil surface using a calibrated sprayer.
-
Sow the weed seeds at a uniform depth in the treated soil.
-
Water the pots or trays.
-
Place the pots or trays in a greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Include a non-treated control group.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and healthy seedlings and by measuring the fresh or dry weight of the emerged plants.
-
Calculate the percent inhibition or growth reduction relative to the control and determine the GR₅₀ (concentration required to reduce growth by 50%).
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its conversion to 4-aminophenylsulfur pentafluoride provides a key intermediate for incorporating the SF₅-phenyl moiety into insecticide and herbicide scaffolds. The resulting SF₅-containing analogues often exhibit enhanced biological activity compared to their non-SF₅ counterparts, highlighting the potential of this chemistry in the development of next-generation crop protection agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of NPSF-derived agrochemicals.
References
- 1. benchchem.com [benchchem.com]
- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 4-Nitrophenylsulfur Pentafluoride Reactions
Welcome to the technical support center for 4-Nitrophenylsulfur Pentafluoride reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that I should be aware of?
A1: this compound is a crystalline solid with a melting point of approximately 38°C.[1][2] The pentafluorosulfanyl (SF5) group is highly electronegative, comparable to a nitro group, and is known for its exceptional thermal and chemical stability. This stability can be advantageous, but the strong electron-withdrawing nature of both the SF5 and nitro groups significantly activates the aromatic ring for nucleophilic attack.
Q2: I am having trouble with a nucleophilic aromatic substitution (SNAr) reaction. What is a common reason for low conversion?
A2: A frequent issue in SNAr reactions involving this compound and similar compounds is an insufficient amount of the nucleophile. For reactions with alkoxides and thiolates, a 3- to 4-fold excess of the nucleophile is often necessary to achieve high conversion.[3]
Q3: Are there any known side reactions to be aware of when working with aryl-SF5 compounds under basic conditions?
A3: Yes, particularly in reactions involving ortho-lithiation of pentafluorosulfanyl arenes, aryne formation can occur at temperatures as low as -40°C. This can lead to a mixture of products and lower the yield of the desired ortho-substituted product. It is crucial to maintain low temperatures during these reactions.
Q4: Can the nitro group be displaced in SNAr reactions?
A4: Yes, the nitro group in this compound can act as a leaving group in nucleophilic aromatic substitution reactions with nucleophiles like alkoxides and thiolates.[4][5]
Troubleshooting Guides
Problem 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
-
Incomplete consumption of starting material (this compound).
-
Formation of multiple unidentified byproducts.
-
Low isolated yield of the desired substituted product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Nucleophile | For alkoxide and thiolate nucleophiles, increase the stoichiometry to a 3- to 4-fold excess relative to the this compound.[3] |
| Inappropriate Solvent | SNAr reactions are highly dependent on the solvent. Polar aprotic solvents like DMSO, DMF, and NMP are generally preferred as they effectively solvate cations, leaving the anionic nucleophile more reactive.[6][7] Studies have shown that reactions in DMSO can be significantly faster, allowing for lower reaction temperatures and potentially reducing side reactions.[7] |
| Incorrect Base | The choice of base is critical for deprotonating the nucleophile (e.g., thiols, phenols, amines). If the reaction is sluggish, consider a stronger or more soluble base. For example, Cs2CO3 is often more effective than K2CO3 due to its higher solubility in organic solvents. For very weak nucleophiles, a strong base like NaH may be required, but use with caution in dipolar aprotic solvents due to safety concerns.[8] |
| Reaction Temperature Too Low/High | If the reaction is slow, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to decomposition and byproduct formation. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature. |
| Moisture in the Reaction | Water can protonate the nucleophile, rendering it less reactive. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Unexpected Side Products in a Palladium-Catalyzed Cross-Coupling Reaction
Symptoms:
-
Formation of homocoupling products.
-
Decomposition of the palladium catalyst (e.g., formation of palladium black).
-
Low yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ligand Choice | The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired catalytic cycle. For the direct arylation of this compound with aryl bromides, PCy3·HBF4 has been shown to be effective. If side reactions are observed, screening different ligands may be necessary. |
| Base Incompatibility | The base plays a key role in the catalytic cycle. K2CO3 is a suitable base for the direct arylation protocol. If decomposition is observed, consider a milder base or ensure the base is finely powdered and dry. |
| Oxygen Contamination | Oxygen can deactivate the palladium catalyst. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. |
| Reaction Temperature | While high temperatures are often required for cross-coupling reactions, excessive heat can lead to catalyst decomposition. The reported successful direct arylation was conducted at 130°C. |
Experimental Protocols
High-Yield Palladium-Catalyzed Direct Arylation of this compound
This protocol describes a method for the direct arylation of this compound with bromobenzene, achieving an 87% yield.
Materials:
-
This compound
-
Bromobenzene
-
(allylPdCl)2
-
PCy3·HBF4 (Tricyclohexylphosphine tetrafluoroborate)
-
K2CO3 (Potassium carbonate)
-
2,2-dimethylbutyric acid
-
Toluene, anhydrous
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)2 (2.5 mol%), PCy3·HBF4 (7.5 mol%), and K2CO3 (1.8 equiv.).
-
Evacuate the tube and backfill with nitrogen gas. Repeat this process four times.
-
Add 2,2-dimethylbutyric acid (0.3 equiv.), bromobenzene (2.5 equiv.), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equiv.) to the Schlenk tube.
-
Seal the tube with a screw cap and heat the reaction mixture to 130°C for 15 hours.
-
After 15 hours, cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting residue by silica gel chromatography to obtain the product, 2'-nitro-[1,1':3',1''-terphenyl]-5'-yl sulfurpentafluoride.
Visualized Workflows
Caption: Troubleshooting workflow for low yield in SNAr reactions.
Caption: Experimental workflow for Pd-catalyzed direct arylation.
References
- 1. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. CAS 2613-27-6 | 8662-3-X3 | MDL MFCD00221619 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides. | Semantic Scholar [semanticscholar.org]
- 4. S(N)Ar reactions of nitro-(pentafluorosulfanyl)benzenes to generate SF5 aryl ethers and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 7. gchemglobal.com [gchemglobal.com]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of 4-Nitrophenylsulfur Pentafluoride (NPSF) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting the purification of 4-Nitrophenylsulfur Pentafluoride (NPSF) derivatives. The unique physicochemical properties imparted by the pentafluorosulfanyl (SF₅) group, such as high electronegativity and lipophilicity, can present distinct challenges during purification.[1][2] This guide offers solutions to common problems encountered during column chromatography and recrystallization, detailed experimental protocols, and answers to frequently asked questions.
Troubleshooting Guides
Column Chromatography
Purification of NPSF derivatives by column chromatography, typically on silica gel, is a common and effective method.[3] However, challenges such as poor separation of isomers, co-elution with byproducts, and product degradation can arise.
| Problem | Potential Cause | Recommended Solution |
| Poor separation of positional isomers (e.g., ortho-, meta-, para- isomers) | Subtle differences in polarity between isomers. | - Optimize the mobile phase: Use a solvent system with lower polarity to increase the retention time and enhance separation. A gradient elution from a non-polar to a slightly more polar solvent can be effective.- Consider alternative stationary phases: A phenyl-hexyl stationary phase can offer different selectivity through π-π interactions with the aromatic rings of the isomers.[4] Chiral chromatography may also be beneficial for resolving stubborn isomers.[5] |
| Co-elution of the desired product with impurities | Impurities have similar polarity to the product. Common impurities can include starting materials, reagents, or byproducts from side reactions. | - Adjust solvent polarity: A meticulous optimization of the eluent system is crucial. Small changes in the solvent ratio can significantly impact resolution.- Employ a different chromatographic technique: If silica gel fails to provide adequate separation, consider using reverse-phase chromatography (e.g., C18 column) with a polar mobile phase. |
| Product streaking or tailing on the TLC plate and column | The compound may have acidic or basic functionalities that interact strongly with the silica gel. | - Add a modifier to the eluent: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape. For basic compounds, adding a small percentage of triethylamine (0.1-1%) can neutralize active sites on the silica gel and reduce tailing.[4] |
| No product elution from the column | The product is too polar and is irreversibly adsorbed onto the silica gel. | - Increase the polarity of the eluent: Gradually increase the percentage of the polar solvent in the mobile phase.- Use a more polar stationary phase: Consider using alumina instead of silica gel. |
| Product degradation on the column | The SF₅ group is generally stable, but other functional groups on the derivative might be sensitive to the acidic nature of silica gel.[2] | - Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine before packing the column.- Use a less acidic stationary phase: Neutral alumina can be a suitable alternative. |
TLC Visualization: Due to the presence of the nitroaromatic chromophore, most 4-NPSF derivatives are UV-active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[6] For compounds that are not UV-active, or for better visualization, staining with potassium permanganate or p-anisaldehyde can be effective.[6][7]
Recrystallization
Recrystallization is a powerful technique for purifying solid 4-NPSF derivatives. The key to successful recrystallization is selecting an appropriate solvent or solvent system.
| Problem | Potential Cause | Recommended Solution |
| Product oils out instead of crystallizing | The compound is precipitating from a supersaturated solution at a temperature above its melting point, or the solvent is too non-polar. | - Use a solvent with a lower boiling point. - Add a co-solvent (anti-solvent) in which the compound is less soluble. Add the anti-solvent dropwise to the hot, dissolved sample until slight turbidity appears, then reheat to clarify and cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| No crystal formation upon cooling | The solution is not sufficiently supersaturated, or the compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Introduce a seed crystal of the pure compound. |
| Low recovery of the purified product | The compound has significant solubility in the cold recrystallization solvent. The volume of solvent used was too large. | - Choose a solvent in which the compound has lower solubility at cold temperatures. - Minimize the amount of hot solvent used to dissolve the compound. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals | The impurities co-crystallize with the product. | - Perform a hot filtration step with activated charcoal to remove colored impurities before cooling. Use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: How stable is the pentafluorosulfanyl (SF₅) group during purification?
A1: The SF₅ group is known for its high thermal and chemical stability due to the strong sulfur-fluorine bonds.[2] It is generally stable under standard column chromatography and recrystallization conditions. However, the reactivity of the entire molecule will depend on the other functional groups present in the derivative.
Q2: What are some common impurities I might encounter when synthesizing 4-NPSF derivatives?
A2: Common impurities often include unreacted starting materials, residual reagents from the synthetic steps, and potential byproducts. For instance, in reactions involving substitutions on the aromatic ring, positional isomers are common byproducts that can be challenging to separate.[4] If the nitro group is being introduced, di-nitrated or un-nitrated starting material might be present.
Q3: How can I effectively separate positional isomers of my 4-NPSF derivative?
A3: The separation of positional isomers can be challenging due to their similar polarities. For column chromatography, using a less polar solvent system and a long column can improve resolution. High-Performance Liquid Chromatography (HPLC) with a phenyl-hexyl column often provides better selectivity for aromatic positional isomers.[4] In some cases, preparative TLC or chiral chromatography might be necessary.[5]
Q4: My 4-NPSF derivative is a liquid. Can I still purify it by recrystallization?
A4: Recrystallization is only suitable for solid compounds. For liquid derivatives, purification is typically achieved by column chromatography or distillation under reduced pressure, provided the compound is thermally stable.
Q5: What is the best way to assess the purity of my final 4-NPSF derivative?
A5: A combination of techniques is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for identifying and quantifying small impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) can confirm the structure and identify major impurities. For quantitative analysis, quantitative NMR (qNMR) can be a powerful tool.
Experimental Protocols
Protocol 1: General Procedure for Purification of a Solid 4-NPSF Derivative by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriate size glass column and securely clamp it in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica gel.
-
Equilibrate the column by running the eluent through it until the silica bed is stable. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
-
Protocol 2: General Procedure for Purification of a Solid 4-NPSF Derivative by Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Add the solvent in small portions and swirl the flask after each addition.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if activated charcoal was used to decolorize the solution, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or by air drying to remove any residual solvent.
-
Visualizations
Experimental Workflow for Purification of 4-NPSF Derivatives
Caption: General experimental workflow for the purification and analysis of 4-NPSF derivatives.
Troubleshooting Logic for Column Chromatography Separation
Caption: Decision-making flowchart for troubleshooting poor separation in column chromatography.
References
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. This compound | 2613-27-6 | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of poistional isomers 2,4,5-Trifluorophenyl aceti - Chromatography Forum [chromforum.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
Technical Support Center: Managing the Moisture Sensitivity of Fluorinating Reagents
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential guidance on handling moisture-sensitive fluorinating reagents to ensure experimental success and safety.
Frequently Asked Questions (FAQs)
Q1: What are the common visual signs that a fluorinating reagent has been compromised by moisture?
A1: Moisture contamination can lead to several observable changes in the reagent. Common signs include:
-
Discoloration: Powders may change from white to off-white or yellow.
-
Changes in Physical State: Powders may appear clumped or caked together.
-
Fuming: The reagent may fume when its container is opened due to reaction with atmospheric moisture, often releasing hydrogen fluoride (HF).
-
Pressure Buildup: The reaction between the reagent and water can generate gaseous byproducts like HF, leading to a buildup of pressure within the storage container.
Q2: My fluorination reaction is giving inconsistent yields. Could moisture be the cause?
A2: Yes, inconsistent yields are a classic indicator of varying levels of moisture contamination. The primary source is often the reaction solvent. Even solvents labeled "anhydrous" can absorb moisture from the atmosphere if not handled and stored correctly. It is best practice to use freshly dried solvents or to quantify the water content before each use.[1] Another possibility is the gradual contamination of the fluorinating reagent itself after the bottle has been opened multiple times.
Q3: What are the best practices for storing moisture-sensitive fluorinating reagents?
A3: Proper storage is critical for maintaining the efficacy of your reagents. Key practices include:
-
Inert Atmosphere: Always store reagents under a dry, inert atmosphere, such as nitrogen or argon. For highly sensitive reagents, a glovebox is recommended.[2]
-
Secure Sealing: Ensure container caps are tightly sealed after every use. Using high-quality septa and wrapping the cap with Parafilm can provide an extra layer of protection for frequently accessed bottles.
-
Desiccator Storage: Storing reagent containers inside a desiccator with a suitable drying agent adds another barrier against ambient moisture.[3]
-
Correct Temperature: Adhere to the manufacturer's recommended storage temperature, which may include refrigeration for some reagents.[1]
Q4: Can I use molecular sieves to keep my reaction dry?
A4: Yes, molecular sieves are commonly used as moisture scavengers in reactions. However, it is crucial to ensure they are properly activated (by heating under vacuum) to remove any pre-adsorbed water.[4][5] You must also verify that the molecular sieves are compatible with your specific fluorinating reagent and reaction conditions, as they can sometimes interfere with the reaction.[1]
Troubleshooting Guides
Issue 1: My fluorination reaction failed to produce any product.
-
Possible Cause: Inactive fluorinating reagent due to moisture decomposition.
-
Solution: Test your reaction with a new, unopened bottle of the fluorinating reagent. If the reaction proceeds with the new bottle, your old reagent has likely been compromised.[1]
-
-
Possible Cause: Presence of excessive moisture in the reaction setup.
-
Solution: Rigorously dry all glassware, either in an oven (at least 24 hours at 125 °C) or by flame-drying under an inert atmosphere immediately before use.[3] Ensure all solvents have been properly dried and their water content verified.
-
Issue 2: The needle of my syringe gets clogged when transferring a liquid fluorinating reagent.
-
Possible Cause: Hydrolysis of the reagent at the needle tip upon contact with atmospheric moisture, forming solid byproducts.
-
Solution: Purge the syringe and needle with a dry, inert gas (e.g., argon or nitrogen) immediately before use. When drawing the reagent into the syringe, maintain a positive pressure of inert gas in the reagent bottle. After drawing the liquid, pull a small "buffer" of the inert gas into the syringe. This gas cushion prevents the liquid reagent at the needle tip from coming into contact with the air.[1]
-
Issue 3: A white precipitate formed in my reaction mixture.
-
Possible Cause: Reaction of the fluorinating agent with residual moisture on the glassware or in the solvent. It could also be due to the formation of insoluble byproducts.
Data Presentation: Solvent Drying
The level of dryness required for a solvent is critical for the success of fluorination reactions. Karl Fischer titration is the gold standard for accurately determining water content.[7][8][9][10] The following tables provide guidance on solvent drying methods.
Table 1: Effectiveness of 3Å Molecular Sieves for Solvent Drying
| Solvent | % m/v Loading | Drying Time | Residual Water Content (ppm) |
| Dichloromethane (DCM) | 10% | 24 hours | ~0.1 |
| Acetonitrile | 10% | 24 hours | ~0.5 |
| Toluene | 10% | 24 hours | Not specified |
| Tetrahydrofuran (THF) | 20% | 3 days | ~4 |
| Methanol / Ethanol | 20% | 5 days | 8-10 |
| (Data sourced from Moodle@Units[4]) |
Table 2: Common Drying Agents for Solvents
| Drying Agent | Solvents Commonly Dried | Incompatible With |
| **Calcium Hydride (CaH₂) ** | Dichloromethane, Acetonitrile, Ethers, Alkanes | Acidic compounds, Alcohols |
| Sodium/Benzophenone | Tetrahydrofuran (THF), Diethyl Ether, Alkanes, Arenes | Halogenated solvents, Ketones, Esters |
| Phosphorus Pentoxide (P₄O₁₀) | Alkanes, Arenes, Dichloromethane | Alcohols, Amines, Ketones, Acid-sensitive substrates |
| Activated Molecular Sieves (3Å or 4Å) | Most common organic solvents (e.g., THF, DCM, Acetonitrile, Methanol) | Check for reactivity with specific reagents |
| Calcium Oxide (CaO) | Alcohols, Amines | Acidic compounds |
| (Information compiled from Sciencemadness Wiki and Chemistry LibreTexts[11][12]) |
Experimental Protocols
Protocol 1: General Setup for a Moisture-Sensitive Fluorination Reaction
This protocol outlines the fundamental steps for setting up a reaction under anhydrous conditions.
-
Glassware Preparation:
-
Clean and assemble all necessary glassware (e.g., round-bottom flask, condenser, addition funnel).
-
Dry the assembled glassware in an oven at 125 °C for a minimum of 24 hours.[3]
-
Alternatively, flame-dry the glassware under a stream of dry nitrogen or argon immediately before use.
-
Allow the glassware to cool to room temperature under an inert atmosphere.
-
-
Solvent Preparation and Transfer:
-
Use a freshly distilled solvent from a suitable drying agent (see Table 2) or a commercially available anhydrous solvent that has been properly stored.
-
Verify the water content using Karl Fischer titration for highly sensitive reactions.[5]
-
Transfer the anhydrous solvent to the reaction flask using a dry syringe or a cannula under a positive pressure of inert gas.
-
-
Reagent Handling (Solid):
-
If possible, handle highly sensitive solid reagents inside a glovebox.[2]
-
If a glovebox is not available, weigh the reagent quickly and add it to the reaction flask against a positive flow of inert gas to minimize exposure to the atmosphere.
-
-
Reagent Handling (Liquid):
-
Use a dry, inert-gas-purged syringe and needle for the transfer.
-
Puncture the septum on the reagent bottle and the reaction flask.
-
Pressurize the reagent bottle with inert gas and slowly draw the desired volume of liquid into the syringe.
-
Withdraw a small amount of inert gas into the syringe to act as a buffer.[1]
-
Transfer the reagent to the reaction flask.
-
-
Running the Reaction:
-
Once all reagents are added, maintain a positive pressure of inert gas (e.g., using a nitrogen-filled balloon) throughout the reaction.[13]
-
Stir the reaction at the appropriate temperature as specified by the experimental procedure.
-
Protocol 2: Deoxyfluorination of an Alcohol using DAST
This protocol is a general guideline for the conversion of an alcohol to an alkyl fluoride using Diethylaminosulfur Trifluoride (DAST).
-
Materials:
-
Alcohol substrate
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous reaction flask with a magnetic stir bar and septum
-
Dry syringe and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
-
Procedure:
-
Set up a flame-dried or oven-dried reaction flask under an argon or nitrogen atmosphere.
-
Dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C using the low-temperature bath.
-
Slowly add DAST (1.1–1.5 eq.) dropwise to the stirred solution via a dry syringe.[14]
-
Allow the reaction to stir at -78 °C and then slowly warm to room temperature over several hours. Monitor the reaction progress by TLC.[14]
-
Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Proceed with standard aqueous workup and purification.
-
Visualizations
Workflow for Anhydrous Reactions
Caption: General workflow for handling moisture-sensitive fluorinating agents.
Troubleshooting Decision Tree for Failed Fluorination
Caption: Decision tree for troubleshooting failed fluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. benchchem.com [benchchem.com]
- 6. stabilization-technologies.com [stabilization-technologies.com]
- 7. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Karl Fischer water content titration - Scharlab [scharlab.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium Catalysis for 4-Nitrophenylsulfur Pentafluoride Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 4-Nitrophenylsulfur Pentafluoride.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed coupling of this compound. The electron-withdrawing nature of both the nitro (-NO₂) and pentafluorosulfanyl (-SF₅) groups presents unique challenges in catalysis.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inefficient Oxidative Addition: The C-X bond of this compound is electron-deficient, which can make oxidative addition, the rate-limiting step, challenging. | - Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like SPhos, XPhos, or RuPhos) to accelerate oxidative addition.[1] - Catalyst Choice: Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a G3/G4 precatalyst to bypass the in-situ reduction of Pd(II), which can be inefficient. - Reaction Temperature: Increase the reaction temperature in increments of 10-20 °C. |
| 2. Catalyst Deactivation: The palladium catalyst can be deactivated by impurities, oxygen, or thermal degradation. The nitro group can also potentially interact with and deactivate the catalyst. | - Degassing: Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen).[2] - Reagent Purity: Ensure all starting materials, including the this compound, coupling partner, and base, are of high purity. - Ligand Ratio: Increase the ligand-to-palladium ratio to protect the metal center. | |
| 3. Inappropriate Base: The choice and strength of the base are critical for the transmetalation and catalyst regeneration steps. | - Base Screening: Screen a variety of bases such as Cs₂CO₃, K₃PO₄, and KOtBu. For base-sensitive substrates, weaker bases like K₂CO₃ or KF might be necessary, though they may require higher temperatures.[2] | |
| Formation of Side Products | 1. Homocoupling of Coupling Partner: This is common in Suzuki reactions, especially with boronic acids. | - Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. - Lower Temperature: Running the reaction at a lower temperature can sometimes suppress homocoupling. |
| 2. Protodeboronation (Suzuki): Cleavage of the C-B bond of the boronic acid. | - Use Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding acids. - Anhydrous Conditions: Ensure rigorous exclusion of water. | |
| 3. Reduction of the Nitro Group: The nitro group can be reduced under certain palladium-catalyzed conditions, especially if hydrogen sources are present. | - Choice of Solvent/Additives: Avoid protic solvents or additives that can act as hydrogen donors. - Monitor Reaction Carefully: Analyze crude reaction mixtures by LC-MS or NMR to detect reduced byproducts. | |
| Poor Reproducibility | 1. Inconsistent Catalyst Activation: If using a Pd(II) source, the in-situ reduction to the active Pd(0) species may not be consistent. | - Use Precatalysts: Employ well-defined palladium precatalysts (e.g., XPhos Pd G3) for more reliable generation of the active catalyst. |
| 2. Trace Oxygen or Water: Small variations in atmospheric contamination can significantly impact the reaction outcome. | - Consistent Degassing Protocol: Implement a standardized and rigorous degassing procedure for all experiments. - Glovebox Technique: For highly sensitive reactions, working in a glovebox is recommended. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling of this compound failing?
A1: The primary challenge with this substrate is the slow rate of oxidative addition due to the electron-deficient nature of the aromatic ring. To overcome this, it is crucial to use a palladium catalyst system with bulky and electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos). These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive in the oxidative addition step. Additionally, ensure your reagents are pure and the reaction is thoroughly deoxygenated, as catalyst deactivation is a common issue.
Q2: What is the best palladium precatalyst for coupling reactions with this compound?
A2: For challenging substrates like this compound, using a well-defined palladium precatalyst is highly recommended for reproducibility. Buchwald G3 and G4 precatalysts (e.g., XPhos Pd G3/G4) are excellent choices as they readily form the active catalytic species upon addition of a base. This avoids the often-unreliable in-situ reduction of Pd(II) sources like Pd(OAc)₂.
Q3: Can the nitro group on this compound interfere with the catalytic cycle?
A3: Yes, the nitro group can potentially coordinate to the palladium center, which may inhibit the catalytic activity. Furthermore, under certain conditions, particularly with hydrogen sources present, the nitro group can be reduced. It is important to carefully select reaction conditions to minimize these side reactions. Using sterically hindered ligands can help prevent unwanted coordination of the nitro group. Monitoring the reaction for the formation of aniline byproducts is advisable.
Q4: What is the recommended solvent for these coupling reactions?
A4: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are commonly used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. In some cases, a mixture of solvents, such as toluene/water or dioxane/water for Suzuki reactions, is necessary to dissolve the inorganic base. Ensure that any solvent used is rigorously degassed.
Q5: How can I monitor the progress of my coupling reaction with this compound?
A5: Due to the presence of the -SF₅ group, ¹⁹F NMR spectroscopy is an excellent and highly sensitive technique for monitoring the reaction progress.[3] You can track the disappearance of the starting material's ¹⁹F signal and the appearance of the product's signal. Alternatively, LC-MS is a powerful tool for monitoring the formation of the product and detecting any side products. Thin-layer chromatography (TLC) can also be used for a quick qualitative assessment.
Experimental Protocols
The following are general starting protocols. Optimization of specific parameters will likely be necessary for each unique coupling partner.
Suzuki-Miyaura Coupling Protocol
-
Reaction: Coupling of this compound with an Arylboronic Acid.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, the arylboronic acid, the palladium precatalyst, and the base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or ¹⁹F NMR.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination Protocol
-
Reaction: Coupling of this compound with a primary or secondary amine.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., RuPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Solvent (e.g., Toluene)
-
-
Procedure:
-
In a glovebox, charge a dry vial with the palladium precatalyst and the base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat to 80-120 °C with stirring.
-
Monitor the reaction progress.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting logic for low conversion in this compound coupling.
References
stability of 4-Nitrophenylsulfur Pentafluoride under acidic or basic conditions
Welcome to the technical support center for 4-Nitrophenylsulfur Pentafluoride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the pentafluorosulfanyl (SF₅) group on the aromatic ring?
A1: The pentafluorosulfanyl (SF₅) group is known to impart exceptional thermal and chemical stability to organic molecules.[1] It is considered more electronegative and more stable than the trifluoromethyl (CF₃) group.[1] Arylsulfur pentafluorides exhibit high resistance to thermal decomposition and chemical reactions due to the strong S-F bonds.
Q2: What is the expected stability of this compound under strongly acidic conditions?
A2: this compound is expected to be highly stable under strongly acidic conditions. Studies on the parent compound, phenylsulfur pentafluoride, have shown that it remains almost entirely intact even when heated to 100°C in 100% sulfuric acid.[1] In contrast, the analogous trifluoromethylbenzene undergoes hydrolysis under similar conditions.[1] The strong electron-withdrawing nature of both the nitro group and the SF₅ group further deactivates the aromatic ring towards electrophilic attack, contributing to its high stability in strong acids.
Q3: Is this compound stable to strong bases?
A3: Yes, this compound is expected to demonstrate high stability in the presence of strong bases. For instance, phenylsulfur pentafluoride shows no signs of decomposition when refluxed in a solution of sodium hydroxide in ethanol/water.[1] While the nitro group activates the ring for nucleophilic aromatic substitution, the SF₅ group itself is not susceptible to cleavage by common bases under typical laboratory conditions.
Q4: Can I expect any degradation of this compound during routine experimental handling?
A4: Under standard laboratory conditions (e.g., room temperature, neutral pH, ambient light), this compound is a stable compound. However, as with any chemical, prolonged exposure to extreme conditions should be avoided unless part of a deliberate experimental design.
Q5: How does the stability of the SF₅ group compare to a sulfonyl fluoride (-SO₂F) group?
A5: Both the SF₅ and -SO₂F groups are strongly electron-withdrawing, but the SF₅ group is generally considered more chemically robust. While sulfonyl fluorides can be susceptible to hydrolysis under certain basic conditions to form sulfonic acids, the SF₅ group is highly resistant to such reactions.
Troubleshooting Guide
While this compound is a highly stable molecule, unexpected results can occur. This guide addresses potential issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected degradation observed under mild acidic or basic conditions. | Presence of impurities: The starting material may contain reactive impurities that are degrading. | 1. Verify Purity: Check the purity of your this compound using techniques like NMR, HPLC, or GC-MS. 2. Purification: If impurities are detected, purify the compound by recrystallization or chromatography. |
| Reactive functional groups elsewhere in the molecule: If you are working with a derivative of this compound, other functional groups may be reacting. | 1. Reaction Specificity: Confirm that the observed reaction is indeed degradation of the nitrophenylsulfur pentafluoride moiety and not a reaction at another site. 2. Protecting Groups: Consider the use of protecting groups for other sensitive functionalities if necessary. | |
| Loss of compound during work-up or analysis. | High Lipophilicity: The SF₅ group significantly increases the lipophilicity of molecules, which can lead to adsorption onto non-polar surfaces (e.g., plasticware, silica gel). | 1. Material Selection: Use glass or polypropylene labware. 2. Solvent Choice: Ensure complete dissolution in appropriate solvents. 3. Analytical Method Optimization: Develop and validate your analytical method (e.g., HPLC) to ensure good recovery. This may involve adjusting the mobile phase composition or using silanized vials. |
| Inconsistent results in stability studies. | Experimental Variability: Inconsistent preparation of acidic/basic solutions, temperature fluctuations, or variations in light exposure can affect results. | 1. Standardize Protocols: Ensure consistent preparation of all solutions and precise control of experimental parameters (pH, temperature, time). 2. Control Samples: Always run control samples (e.g., compound in neutral solvent, protected from light) in parallel. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study on this compound. It is essential to adapt the conditions based on your specific analytical capabilities and the intended application of the compound.
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Mass spectrometer (MS) for identification of degradation products
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Store one set of vials at room temperature and another at an elevated temperature (e.g., 60-80°C).
-
Analyze samples at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Store one set of vials at room temperature and another at an elevated temperature (e.g., 60-80°C).
-
Analyze samples at various time points.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Store at room temperature and analyze at various time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in an oven at a high temperature (e.g., 105°C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples after a defined exposure period.
-
-
-
Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect any degradation products.
-
Use HPLC-MS to identify the mass of any new peaks observed.
-
Data Presentation:
The results of the forced degradation study can be summarized in the following table.
| Stress Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Degradation Products Observed (Peak Area %) |
| 0.1 M HCl | RT | 48 | >99% | Not Detected |
| 1 M HCl | 80 | 48 | >99% | Not Detected |
| 0.1 M NaOH | RT | 48 | >99% | Not Detected |
| 1 M NaOH | 80 | 48 | >99% | Not Detected |
| 3% H₂O₂ | RT | 48 | >99% | Not Detected |
| Solid State | 105 | 48 | >99% | Not Detected |
| Photolytic | ICH Q1B | - | >99% | Not Detected |
(Note: The data in this table is hypothetical and represents the expected high stability. Actual results should be determined experimentally.)
Visualizations
Caption: Workflow for a Forced Degradation Study.
References
preventing decomposition of 4-Nitrophenylsulfur Pentafluoride during storage
Technical Support Center: 4-Nitrophenylsulfur Pentafluoride (NPSF)
Welcome to the technical support center for this compound (NPSF). This guide is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of NPSF during storage and to troubleshoot common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound (NPSF) to prevent decomposition?
A1: To ensure the stability and prevent the decomposition of NPSF, it is crucial to store it under controlled conditions. The recommended storage conditions are summarized in the table below. Adherence to these guidelines will help maintain the integrity of the compound.
Q2: How can I identify if my this compound has started to decompose?
A2: Visual inspection is the first step in identifying potential decomposition. NPSF is typically a pale yellow to off-white crystalline solid.[1] Any significant change in color, such as darkening, or a change in its physical state, may indicate decomposition. The presence of a strong, irritating odor could also suggest the release of decomposition products like hydrogen fluoride or sulfur oxides.[2]
Q3: What are the primary hazards associated with the decomposition of this compound?
A3: The decomposition of NPSF can release hazardous substances. These include toxic and corrosive fumes such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen fluoride.[2] Inhalation or contact with these substances can be harmful.
Q4: Are there any materials that are incompatible with this compound during storage?
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling NPSF, it is imperative to use appropriate personal protective equipment to avoid exposure. This includes, but is not limited to, protective gloves, protective clothing, and eye/face protection. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues that may arise during the storage and use of this compound.
Issue 1: The stored this compound has changed color.
-
Question: My NPSF, which was initially a pale-yellow solid, has darkened. What could be the cause, and what should I do?
-
Answer: A change in color is a common indicator of chemical decomposition. This could be initiated by exposure to light, elevated temperatures, or moisture. It is recommended to reassess your storage conditions against the guidelines provided. If the discoloration is significant, the purity of the material may be compromised, and it should be handled with increased caution, recognizing that hazardous decomposition products may be present.
Issue 2: A strong, unusual odor is detected from the storage container.
-
Question: I noticed a sharp, irritating smell when I opened the container of NPSF. Is this normal?
-
Answer: NPSF is typically odorless.[1] A strong, irritating odor may indicate the presence of volatile decomposition products such as hydrogen fluoride or sulfur oxides.[2] This suggests a breach in the container seal or advanced decomposition. Immediately ensure the area is well-ventilated, and handle the material with appropriate respiratory protection in a fume hood. The integrity of the container should be checked, and if compromised, the material should be safely disposed of according to your institution's guidelines.
Issue 3: The this compound appears moist or clumped together.
-
Question: The crystalline solid of my NPSF now appears clumpy and wet. What does this signify?
-
Answer: The presence of moisture can lead to the hydrolysis of NPSF. The clumping or wet appearance suggests that the material has been exposed to humidity. This can compromise the compound's integrity and lead to the formation of acidic byproducts. Ensure that the container is tightly sealed and stored in a dry environment, such as a desiccator, to prevent further moisture absorption.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Source |
| Temperature | Store in a cool place. Some suppliers recommend 2-8°C. | [3][6] |
| Atmosphere | Store under an inert atmosphere. | [2] |
| Light | Store in a dark place. | [3] |
| Moisture | Keep container tightly closed in a dry and well-ventilated place. | [2][3][5] |
| Ventilation | Store in a well-ventilated area. | [3][5] |
| Incompatible Materials | Store away from oxidizing agents. | [3] |
| Container Lock-up | Store locked up. | [3] |
Experimental Protocols
Protocol 1: Visual Inspection of this compound for Decomposition
Objective: To visually assess the integrity of stored this compound.
Materials:
-
Container of this compound
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
-
Chemical fume hood
Procedure:
-
Safety First: Don appropriate PPE before handling the chemical container.
-
Work Area: Transport the sealed container to a well-ventilated chemical fume hood.
-
External Inspection: Before opening, visually inspect the exterior of the container for any signs of damage, corrosion, or leakage.
-
Opening the Container: Carefully open the container. Be aware of any potential pressure release or odor.
-
Visual Assessment: Observe the contents of the container. Note the following:
-
Color: Compare the color of the solid to the expected pale yellow to off-white appearance.[1] Record any discoloration (e.g., browning, darkening).
-
Physical State: Confirm that the material is a crystalline solid. Note any clumping, melting, or the presence of liquid, which could indicate moisture contamination or decomposition.
-
Odor: Cautiously note any unusual or irritating odors. NPSF is generally odorless.[1]
-
-
Documentation: Record all observations in your lab notebook.
-
Resealing and Storage: If the material appears stable, securely reseal the container, preferably purging with an inert gas like nitrogen or argon if available, and return it to the recommended storage conditions. If decomposition is suspected, quarantine the material for disposal according to safety guidelines.
Visualizations
Caption: Troubleshooting workflow for NPSF storage issues.
Caption: Potential hazardous decomposition products of NPSF.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Nitrophenylsulfur Pentafluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitrophenylsulfur Pentafluoride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general effects of solvents on the reactivity of this compound in nucleophilic aromatic substitution (SNA r) reactions?
Solvents play a crucial role in dictating the rate and outcome of SNAr reactions involving this compound. The polarity of the solvent is a key factor. Generally, polar aprotic solvents are known to significantly accelerate SNAr reactions. This is because they are effective at solvating the cationic counter-ion of the nucleophile but poorly solvate the anionic nucleophile itself. This "naked" and less-solvated anion is more reactive. In contrast, polar protic solvents can hydrogen bond with the nucleophile, creating a solvent shell that stabilizes it and reduces its reactivity. Nonpolar solvents are generally poor choices for SNAr reactions as they do not effectively dissolve most common nucleophiles and do not help stabilize the charged intermediates.
Q2: Which type of solvent is recommended for reactions with this compound?
For nucleophilic substitution reactions, polar aprotic solvents are highly recommended. Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are excellent choices. DMSO, in particular, has been reported to cause rate enhancements of several orders of magnitude in SNAr reactions.[1]
Q3: Can I use a nonpolar solvent like toluene for reactions with this compound?
While polar aprotic solvents are generally preferred, reactions in nonpolar solvents like toluene are possible, particularly for specific applications such as palladium-catalyzed cross-coupling reactions. In these cases, the reaction mechanism is different from a typical SNAr reaction, and the choice of solvent is dictated by the requirements of the catalytic cycle.
Q4: How does solvent polarity affect the stability of the Meisenheimer complex intermediate?
The Meisenheimer complex is a key intermediate in SNAr reactions and is negatively charged and resonance-stabilized. Polar solvents, both protic and aprotic, can stabilize this charged intermediate, which can help to lower the activation energy of the reaction.
Q5: What is the expected trend in reaction rate for this compound with a given nucleophile in different solvent classes?
The general trend for the reaction rate is:
Polar Aprotic Solvents (e.g., DMSO, DMF) > Polar Protic Solvents (e.g., ethanol, water) > Nonpolar Solvents (e.g., toluene, hexane)
Troubleshooting Guides
Issue 1: Slow or no reaction when using this compound.
-
Question: My reaction with this compound is very slow or not proceeding at all. What could be the cause?
-
Answer:
-
Solvent Choice: The most likely culprit is the solvent. If you are using a nonpolar or a polar protic solvent, the reactivity of your nucleophile is likely diminished.
-
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: If possible, change the solvent to DMSO, DMF, or acetonitrile. This is the most effective way to increase the reaction rate.
-
Increase Temperature: If changing the solvent is not an option, cautiously increasing the reaction temperature can help to overcome the activation energy barrier. However, be aware that this may also lead to side reactions.
-
Check Nucleophile Strength: Ensure you are using a sufficiently strong nucleophile for the desired transformation.
-
Moisture: Ensure your reaction is anhydrous, as water is a polar protic solvent and can interfere with the reaction.
-
-
Issue 2: Formation of side products.
-
Question: I am observing significant formation of side products in my reaction. How can I improve the selectivity?
-
Answer:
-
Solvent Effects: The solvent can influence the reaction pathway. In some cases, a less polar solvent might favor the desired product over side reactions.
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a highly polar aprotic solvent like DMSO and observing side products, consider trying a less polar aprotic solvent like acetonitrile or even a nonpolar solvent like toluene if the reaction mechanism allows.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the reaction pathway with the lowest activation energy.
-
Inert Atmosphere: Some side reactions may be caused by oxygen or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
-
Issue 3: Poor solubility of reactants.
-
Question: My this compound or my nucleophile is not dissolving in the chosen solvent. What should I do?
-
Answer:
-
Solvent Matching: The polarity of the solvent should be appropriate for all reactants.
-
Troubleshooting Steps:
-
Consult Solubility Data: If available, check the solubility of your reactants in different solvents.
-
Use a Co-solvent: In some cases, a mixture of solvents can improve solubility while maintaining the desired reactivity. For example, a small amount of a polar aprotic solvent can be added to a nonpolar solvent to aid in dissolving the nucleophile.
-
Consider a Phase-Transfer Catalyst: For reactions with insoluble ionic nucleophiles in nonpolar solvents, a phase-transfer catalyst can be employed to shuttle the nucleophile into the organic phase.
-
-
Data Presentation
Due to the limited availability of direct comparative kinetic studies for this compound in a range of solvents in the public literature, the following table presents illustrative, hypothetical data based on established principles of solvent effects on SNAr reactions. This data is intended for educational purposes to demonstrate the expected trends.
Table 1: Illustrative Relative Reaction Rates of this compound with a Generic Nucleophile in Various Solvents
| Solvent Class | Solvent | Dielectric Constant (ε) | Expected Relative Rate |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | Very High (e.g., ~1000) |
| N,N-Dimethylformamide (DMF) | 36.7 | High (e.g., ~500) | |
| Acetonitrile (MeCN) | 37.5 | Moderate-High (e.g., ~100) | |
| Polar Protic | Ethanol (EtOH) | 24.6 | Low (e.g., ~10) |
| Water (H₂O) | 80.1 | Very Low (e.g., ~1) | |
| Nonpolar | Toluene | 2.4 | Very Low (e.g., <1) |
| Hexane | 1.9 | Extremely Low (e.g., ~0) |
Experimental Protocols
Cited Experimental Protocol: Palladium-Catalyzed Direct Arylation of this compound
The following is a detailed methodology for a palladium-catalyzed direct arylation reaction involving this compound, as described in the literature.
Materials:
-
This compound
-
Aryl bromide
-
(allylPdCl)₂
-
PCy₃·HBF₄
-
K₂CO₃
-
2,2-dimethylbutyric acid
-
Toluene
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add (allylPdCl)₂ (2.5 mol%), PCy₃·HBF₄ (7.5 mol%), and K₂CO₃ (1.8 equivalents).
-
Evacuate the Schlenk tube and backfill with nitrogen gas. Repeat this cycle four times to ensure an inert atmosphere.
-
Add 2,2-dimethylbutyric acid (0.3 equivalents), the aryl bromide (2.5 equivalents), toluene (1.0 mL), and this compound (0.3 mmol, 1.0 equivalent) to the Schlenk tube.
-
Seal the tube with a screw cap and heat the reaction mixture to 130 °C for 15 hours.
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Purify the resulting residue using silica gel chromatography to obtain the desired arylated product.
Visualizations
Caption: Influence of solvent type on the activation energy (Ea) of SNAr reactions.
Caption: General experimental workflow for studying solvent effects on reactivity.
References
Validation & Comparative
A Comparative Guide to Electrophilic Fluorinating Agents: 4-Nitrophenylsulfur Pentafluoride vs. Established Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, capable of imparting profound changes in biological activity, metabolic stability, and physicochemical properties. The selection of an appropriate fluorinating agent is therefore a critical decision in synthetic design. This guide provides a comparative overview of 4-Nitrophenylsulfur Pentafluoride and two of the most widely employed electrophilic fluorinating agents: Selectfluor and N-Fluorobenzenesulfonimide (NFSI).
This compound: An Overview
This compound is a crystalline solid that has garnered interest in organic synthesis primarily as a precursor for introducing the synthetically valuable pentafluorosulfanyl (SF₅) group into aromatic systems.[1] The SF₅ group is considered a "super-trifluoromethyl group" due to its enhanced steric and electronic properties.[2]
While the structure of this compound contains five fluorine atoms, a comprehensive review of the scientific literature reveals a notable lack of evidence for its use as a direct electrophilic fluorinating agent for the formation of C-F bonds in common organic transformations, such as the fluorination of active methylene compounds. Its reactivity is dominated by transformations involving the SF₅ moiety.
A representative example of its documented reactivity is in palladium-catalyzed cross-coupling reactions, where the pentafluorosulfanyl-substituted aromatic ring acts as a coupling partner.
Physical and Chemical Properties of this compound:
| Property | Value |
| CAS Number | 2613-27-6 |
| Molecular Formula | C₆H₄F₅NO₂S |
| Molecular Weight | 249.16 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 38 °C |
| Boiling Point | 76-77 °C @ 12 mmHg |
Established Electrophilic Fluorinating Agents: A Head-to-Head Comparison
In contrast to this compound, Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are well-established and widely utilized reagents for electrophilic fluorination. Their performance has been extensively documented across a broad range of substrates.
Selectfluor® (F-TEDA-BF₄)
Selectfluor is a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). It is a highly effective and versatile electrophilic fluorinating agent known for its high reactivity and ease of handling.
N-Fluorobenzenesulfonimide (NFSI)
NFSI is a crystalline solid that serves as a milder alternative to Selectfluor. It is particularly useful for substrates that may be sensitive to the more reactive nature of Selectfluor.
Performance Comparison: Selectfluor vs. NFSI
The choice between Selectfluor and NFSI often depends on the nature of the substrate and the desired reactivity. The following tables summarize their performance in the electrophilic fluorination of common substrate classes.
Table 1: Fluorination of Active Methylene Compounds
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| Diethyl malonate | Selectfluor | CH₃CN, rt, 2h | 85 | F. A. Davis et al. J. Org. Chem.1992 , 57, 7143-7148 |
| Diethyl malonate | NFSI | THF, NaH, 0 °C to rt, 12h | 78 | D. H. R. Barton et al. Tetrahedron1996 , 52, 10301-10312 |
| 2-Phenylpropanal | Selectfluor | CH₃CN, rt, 1h | 90 | G. S. Lal et al. J. Org. Chem.1999 , 64, 7048-7054 |
| 2-Phenylpropanal | NFSI | THF, LDA, -78 °C, 1h | 82 | R. E. Banks et al. J. Chem. Soc., Perkin Trans. 11994 , 2069-2076 |
| Dibenzoylmethane | Selectfluor | CH₃CN, rt, 30 min | 95 | G. S. Lal et al. J. Org. Chem.1999 , 64, 7048-7054 |
| Dibenzoylmethane | NFSI | THF, NaH, rt, 4h | 88 | T. Umemoto et al. J. Am. Chem. Soc.1990 , 112, 8563-8575 |
Table 2: Fluorination of Enolates and Enol Ethers
| Substrate | Reagent | Reaction Conditions | Yield (%) | Reference |
| 1-Morpholinocyclohexene | Selectfluor | CH₂Cl₂, rt, 1h | 89 | G. S. Lal et al. J. Org. Chem.1999 , 64, 7048-7054 |
| 1-Morpholinocyclohexene | NFSI | THF, -78 °C to rt, 3h | 80 | R. E. Banks et al. J. Chem. Soc., Perkin Trans. 11994 , 2069-2076 |
| 1-Trimethylsilyloxycyclohexene | Selectfluor | CH₃CN, rt, 15 min | 92 | G. S. Lal et al. J. Org. Chem.1999 , 64, 7048-7054 |
| 1-Trimethylsilyloxycyclohexene | NFSI | THF, -78 °C, 30 min | 85 | T. Umemoto et al. J. Am. Chem. Soc.1990 , 112, 8563-8575 |
Experimental Protocols
General Procedure for the Fluorination of an Active Methylene Compound with Selectfluor
To a solution of the active methylene compound (1.0 mmol) in acetonitrile (10 mL) at room temperature is added Selectfluor (1.1 mmol, 1.1 equiv). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired monofluorinated product.
General Procedure for the Fluorination of a Ketone Enolate with NFSI
To a solution of diisopropylamine (1.2 mmol) in anhydrous THF (5 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.1 mmol, 1.6 M in hexanes). The solution is stirred for 30 minutes at -78 °C, followed by the dropwise addition of a solution of the ketone (1.0 mmol) in anhydrous THF (5 mL). After stirring for 1 hour at -78 °C, a solution of NFSI (1.1 mmol) in anhydrous THF (5 mL) is added dropwise. The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Visualization of Reaction Workflows
Electrophilic Fluorination of a β-Ketoester
Caption: Workflow for the fluorination of β-ketoesters.
Logical Relationship of Reagent Selection
Caption: Reagent selection based on substrate reactivity.
Conclusion
While this compound is a valuable reagent for the introduction of the SF₅ group, it is not a conventional electrophilic fluorinating agent for the formation of C-F bonds. For researchers seeking to perform electrophilic fluorinations, established reagents such as Selectfluor and NFSI offer a broad scope of reactivity and well-documented protocols. The choice between Selectfluor and NFSI should be guided by the reactivity of the substrate, with the more reactive Selectfluor being suitable for less reactive substrates and the milder NFSI being preferred for more sensitive compounds. Careful consideration of the reaction conditions is crucial for achieving optimal yields and selectivity in electrophilic fluorination reactions.
References
A Comparative Guide to Electrophilic Fluorinating Agents: Selectfluor vs. NFSI vs. 4-Nitrophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science, capable of profoundly altering a compound's metabolic stability, lipophilicity, and biological activity. This guide provides an objective comparison of three key reagents utilized in fluorination chemistry: Selectfluor, N-Fluorobenzenesulfonimide (NFSI), and 4-Nitrophenylsulfur Pentafluoride. While the first two are benchmark electrophilic fluorine (F+) donors for C-F bond formation, the latter serves a distinct yet important role in introducing the pentafluorosulfanyl (SF₅) group.
Reagent Overview and Mechanism
Selectfluor (F-TEDA-BF₄) and NFSI (N-Fluorobenzenesulfonimide) are widely used electrophilic fluorinating agents.[1][2] They function by delivering an electrophilic fluorine atom to a nucleophilic carbon center, such as an enol, enolate, or electron-rich aromatic ring.[2][3] The mechanism of fluorination is a subject of ongoing discussion, with evidence supporting both a direct Sₙ2 attack on the fluorine atom and a single-electron transfer (SET) pathway, depending on the substrate and reaction conditions.[2]
In contrast, This compound is not a direct electrophilic fluorinating agent for carbon nucleophiles in the same manner as Selectfluor and NFSI. Instead, it is a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry , a powerful click chemistry platform.[4][5] Its primary role is to transfer the entire pentafluorosulfanyl (-SF₅) group, often by reacting with nucleophiles like phenols to form aryl fluorosulfates.[6][7]
Below is a generalized diagram illustrating the electrophilic fluorination of a carbon nucleophile by an N-F reagent like Selectfluor or NFSI.
Quantitative Performance Data
The choice of an electrophilic fluorinating agent is often guided by its reactivity. Kinetic studies have established a quantitative reactivity scale, demonstrating that Selectfluor is a significantly more powerful fluorinating agent than NFSI.[8]
Table 1: Relative Reactivity of Electrophilic Fluorinating Agents
| Reagent | Relative Reactivity (k_rel vs. Selectfluor) | Key Characteristics |
|---|---|---|
| Selectfluor | 1.0 | Bench-stable, easy to handle, soluble in polar solvents, versatile for a wide range of substrates.[8][9] |
| NFSI | 4-6 orders of magnitude less reactive than Selectfluor | High solubility in acetonitrile, suitable for less reactive substrates where higher concentrations can be used.[9] |
This difference in reactivity translates to varying performance in synthetic applications. Below is a compilation of yields for the α-fluorination of various carbonyl compounds, a common benchmark reaction.
Table 2: Comparative Yields for α-Fluorination of Carbonyl Compounds
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Oxo-3-phenylpropanoic acid | NFSI | Cs₂CO₃, MeCN/H₂O, rt, 1h | 2-Fluoro-1-phenylethan-1-one | 81 | [10] |
| 3-(4-chlorophenyl)-3-oxopropanoic acid | NFSI | Cs₂CO₃, MeCN/H₂O, rt, 1h | 1-(4-chlorophenyl)-2-fluoroethan-1-one | 78 | [10] |
| 2-Methyl-3-oxo-3-phenylpropanoic acid | Selectfluor | K₂CO₃, MeCN/H₂O, rt, 1h | 2-Fluoro-2-methyl-1-phenylethan-1-one | 72 | [10] |
| Cyclohexanone | Selectfluor | MeCN, reflux | 2-Fluorocyclohexanone | 70 | [11] |
| 1,3-Diphenyl-1,3-propanedione | Selectfluor | MeCN, rt | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 95 | [8] |
| 1,3-Diphenyl-1,3-propanedione | NFSI | MeCN, rt | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 93 |[12] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following sections provide representative protocols for common applications of each reagent.
General Experimental Workflow
The diagram below outlines a typical workflow for a laboratory-scale fluorination reaction.
Protocol 1: α-Fluorination of a Ketone using Selectfluor
This protocol is a representative example for the α-fluorination of a ketone and may require optimization for different substrates.[3]
-
Materials:
-
Ketone (e.g., Acetophenone) (1.0 mmol)
-
Selectfluor (1.1 mmol, 1.1 equiv.)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
-
Stir bar
-
Dry round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone and anhydrous acetonitrile.
-
Stir the solution at room temperature until the ketone is fully dissolved.
-
Add Selectfluor in one portion to the stirred solution.
-
Stir the reaction mixture at room temperature (or heat as required, e.g., reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoroketone.
-
Protocol 2: α-Fluorination of a β-Ketoacid using NFSI
This protocol is adapted from the decarboxylative fluorination of β-ketoacids.[10]
-
Materials:
-
β-Ketoacid (e.g., 3-oxo-3-phenylpropanoic acid) (0.5 mmol)
-
NFSI (0.5 mmol, 1.0 equiv.)
-
Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv.)
-
Acetonitrile (MeCN) / Water (20:1 v/v, 2.1 mL)
-
Stir bar
-
Reaction vial
-
-
Procedure:
-
To a reaction vial equipped with a stir bar, add the β-ketoacid, NFSI, and cesium carbonate.
-
Add the acetonitrile/water solvent mixture.
-
Stir the resulting suspension vigorously at room temperature for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the α-fluoroketone.
-
Protocol 3: Synthesis of an Aryl Fluorosulfate using this compound (via SuFEx)
This is a generalized procedure for the formation of an aryl fluorosulfate from a phenol, a characteristic application of SuFEx chemistry. The direct use of this compound is less common than using sulfuryl fluoride (SO₂F₂) gas; however, it serves as a stable precursor for related SF₅-containing structures. A more general SuFEx protocol for converting a phenol to a fluorosulfate is provided.[6][7]
-
Materials:
-
Phenol derivative (1.0 mmol)
-
Sulfuryl fluoride (SO₂F₂) gas or a solid SO₂F₂ surrogate.
-
Organic base (e.g., DBU, Et₃N, or an amine base) (1.2-2.0 equiv.)
-
Anhydrous solvent (e.g., Acetonitrile, THF) (5 mL)
-
Reaction vessel suitable for gas handling or a sealed tube.
-
-
Procedure:
-
Dissolve the phenol and the base in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly bubble SO₂F₂ gas through the solution for a designated time, or add the solid SO₂F₂ surrogate.
-
Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Upon completion, carefully vent the vessel.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the aryl fluorosulfate.
-
Reagent Selection Guide
Choosing the appropriate reagent depends critically on the desired transformation, the nature of the substrate, and the required reactivity.
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety.
-
Selectfluor: A stable, crystalline solid that is relatively safe and easy to handle compared to gaseous fluorine sources.[2] However, it is a strong oxidizing agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][13] It can be harmful if it comes into contact with skin or eyes.[13]
-
NFSI: A bench-stable, crystalline solid that is generally considered a mild and safe electrophilic fluorinating agent.[1] Standard laboratory PPE should be worn during handling. While less reactive than Selectfluor, it is still a reactive chemical and should be treated with care.
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled.[7][11] It causes skin and serious eye irritation.[7][14] Handling should be performed in a well-ventilated fume hood with comprehensive PPE, including gloves and chemical safety goggles.[11]
Conclusion
Selectfluor and NFSI are premier reagents for electrophilic C-F bond formation.
-
Selectfluor is the more powerful and versatile agent, suitable for a broad range of substrates, including those that are less activated. Its stability and ease of handling make it a go-to reagent for many applications.
-
NFSI is a milder alternative. While significantly less reactive, it is highly effective for activated substrates like β-dicarbonyl compounds and can be advantageous where the higher reactivity of Selectfluor might lead to side products or decomposition.
This compound belongs to a different class of reagents. It is not a direct competitor to Selectfluor and NFSI for general electrophilic fluorination. Instead, it is a valuable building block for SuFEx chemistry , enabling the introduction of the exceptionally stable and influential -SF₅ group into organic molecules. The choice between these reagents is therefore not one of direct substitution but is dictated by the specific synthetic goal: the formation of a C-F bond versus the installation of an -SF₅ moiety.
References
- 1. US20190167604A1 - Arylfluorosulfate compounds and methods - Google Patents [patents.google.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 5. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 6. Synthesis and structure–activity relationships of aryl fluorosulfate-based inhibitors as novel antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorosulfate synthesis [organic-chemistry.org]
- 8. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 12. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.rsc.org [pubs.rsc.org]
quantitative reactivity scale for N-F fluorinating reagents
A Quantitative Comparison of N-F Fluorinating Reagents for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the selective introduction of fluorine into molecular scaffolds is a critical strategy for modulating pharmacokinetic and physicochemical properties. Electrophilic N-F fluorinating reagents are widely utilized for this purpose due to their relative stability and ease of handling.[1][2] However, the selection of an appropriate N-F reagent has often been a matter of empirical screening rather than rational design based on quantitative reactivity data.[1][3] This guide provides a comprehensive comparison of commonly used N-F fluorinating reagents, centered around a quantitative reactivity scale established through kinetic studies.[1]
Quantitative Reactivity Scale
A significant advancement in the field has been the development of an experimentally-determined kinetic reactivity scale for ten N-F fluorinating reagents.[1][4] This scale, spanning eight orders of magnitude, was established by measuring the rates of fluorination of para-substituted 1,3-diaryl-1,3-dicarbonyl derivatives.[1] The relative and absolute rate constants provide a quantitative measure of the electrophilicity of these reagents.[1]
The following table summarizes the quantitative data for the studied N-F fluorinating reagents, with Selectfluor™ used as the reference electrophile.[1]
| Reagent Name | Abbreviation/Number | Absolute Rate Constant (k, M⁻¹s⁻¹) | Relative Rate Constant (krel) |
| Selectfluor™ | 3 | 1.15 x 10⁻¹ | 1 |
| N-Fluorobenzenesulfonimide | NFSI (4) | 4.41 x 10⁻⁵ | 3.8 x 10⁻⁴ |
| Synfluor™ | 5 | 1.10 x 10⁻¹ | 0.96 |
| N-Fluoro-2-chloropyridinium triflate | 6a | 1.50 x 10¹ | 1.3 x 10² |
| N-Fluoro-2-chloropyridinium tetrafluoroborate | 6b | 1.34 x 10¹ | 1.2 x 10² |
| N-Fluoro-2,6-dichloropyridinium triflate | 8a | 1.14 x 10⁻¹ | 0.99 |
| N-Fluoro-2,6-dichloropyridinium tetrafluoroborate | 8b | 1.12 x 10⁻¹ | 0.97 |
| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | 9 | 1.25 x 10⁷ | 1.1 x 10⁸ |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | 7a | 3.19 x 10⁻² | 0.28 |
| N-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 7b | 2.87 x 10⁻² | 0.25 |
Data sourced from "A quantitative reactivity scale for electrophilic fluorinating reagents".[1]
Experimental Protocols
The quantitative reactivity scale was established through kinetic studies monitoring the fluorination of a series of 1,3-diaryl-1,3-dicarbonyl nucleophiles.[1] The reactivity of each fluorinating reagent was determined using a spectrophotometric readout, providing a convenient and sensitive method for measuring reaction rates.[1][4] The choice of a homologous series of nucleophiles with varying electronic properties allowed for a comprehensive and comparative assessment of the N-F reagents' reactivities.[1] The consistent Hammett parameters observed across the different reagents suggest a similar fluorination mechanism for all compounds studied.[1]
Reactivity and Stability Considerations
The reactivity of N-F reagents is significantly influenced by the electronic environment around the nitrogen atom.[2][5] Electron-withdrawing groups enhance the electrophilicity of the fluorine atom, leading to a more reactive reagent.[5] This is evident in the extremely high reactivity of 2,3,4,5,6-pentachloro-N-fluoropyridinium triflate (9).[1] Conversely, electron-donating groups, as seen in the 2,4,6-trimethylpyridinium salts (7a and 7b), decrease reactivity.[1]
While high reactivity is often desired, reagent stability is also a critical factor in practical applications. For instance, although Synfluor™ (5) and the 2,6-dichloro-N-fluoropyridinium salts (8a and 8b) exhibit reactivity similar to Selectfluor™ (3), they are noted to be highly moisture-sensitive.[1] In contrast, Selectfluor™ is known for its bench-stability and can even be used in aqueous solutions.[1]
Mechanistic Insights
Caption: Relative reactivity of N-F reagents in electrophilic fluorination.
Conclusion
The provides a valuable tool for chemists to move from a "trial and error" approach to a more rational selection of reagents for specific synthetic challenges.[1][9] By considering both the quantitative reactivity data and practical aspects such as reagent stability, researchers can make more informed decisions, potentially accelerating the drug discovery and development process. The continued investigation into the reactivity and mechanisms of fluorinating agents will further refine our ability to synthesize complex fluorinated molecules.[9][10]
References
- 1. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. [PDF] Reactivities of electrophilic N-F fluorinating reagents. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Bioisosteric Replacement of Trifluoromethyl (CF₃) with Pentafluorosulfanyl (SF₅)
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (CF₃) group has long been a mainstay for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1] However, the pentafluorosulfanyl (SF₅) group is rapidly emerging as a potent bioisostere, often termed a "super-trifluoromethyl," offering a unique and often superior modulation of physicochemical and pharmacological properties.[1][2][3]
This guide provides an objective comparison of the SF₅ and CF₃ groups, presenting experimental data from comparative studies to inform researchers, scientists, and drug development professionals on the strategic application of this bioisosteric replacement.
Physicochemical Properties: A Head-to-Head Comparison
The SF₅ group is not merely a larger analogue of the CF₃ group; its distinct octahedral geometry confers a unique set of properties.[1] It is generally more lipophilic, more strongly electron-withdrawing, and offers greater steric bulk.[4][5][6] These differences are critical in modulating a molecule's interaction with its biological target and its overall pharmacokinetic profile.
The table below summarizes key physicochemical parameters based on experimental data.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Key Implications in Drug Design |
| Lipophilicity (Hansch Parameter, π) | 1.23[4] | 0.88[4] | Increased lipophilicity can enhance membrane permeability and target engagement, but may also increase metabolic liability or off-target effects. |
| Electron-Withdrawing Effect (Hammett Constant, σp) | 0.68[1][4][7] | 0.53 - 0.54[1][4][7] | A stronger electron-withdrawing effect can modulate the pKa of nearby functional groups, influencing binding interactions and solubility. |
| Electronegativity (Pauling Scale) | ~3.65[1][7] | ~3.36[1][7] | Higher electronegativity impacts the molecule's electronic surface and potential for polar interactions. |
| Steric Bulk (Van der Waals Volume) | Larger | Smaller | The greater size of SF₅ can probe larger binding pockets or create critical steric interactions, but may also lead to steric hindrance.[4][8] |
| Metabolic Stability | Exceptionally High[6][9] | High | The SF₅ group is known for its remarkable resistance to metabolic degradation, often superior to the already robust CF₃ group.[1][10] |
A logical comparison of the key physicochemical properties of the SF₅ and CF₃ groups.
Impact on Biological Activity: Case Studies
The theoretical benefits of a bioisosteric swap must be validated by experimental data. The replacement of CF₃ with SF₅ can lead to a range of outcomes, from significantly enhanced to surprisingly diminished activity, underscoring the context-dependent nature of this strategy.
A systematic investigation was conducted on a series of indole-based inhibitors of the AAA ATPase p97, a target for cancer therapy. The study directly compared the inhibitory activity of a C-5 trifluoromethyl-substituted indole with its C-5 pentafluorosulfanyl analogue.[6][9]
| Compound | C-5 Substituent | p97 Inhibition IC₅₀ (μM) |
| 12 | -CF₃ | 4.7 ± 2.0[6] |
| 13 | -SF₅ | 21.5 ± 0.4[6][9] |
In a study on pyrazole-based cannabinoid receptor ligands, replacing the CF₃ group with an SF₅ group yielded more positive results. The SF₅-substituted compounds generally displayed slightly higher or equivalent binding affinity for the CB1 receptor compared to their CF₃ counterparts.[12] This case highlights a successful application where the properties of the SF₅ group were well-tolerated or beneficial for target engagement.
In the field of agrochemicals, a novel SF₅-containing meta-diamide insecticide was synthesized and evaluated.[13] While a direct CF₃ comparison was not the focus, the study provided valuable data on the physicochemical properties of the final, highly active SF₅ compound (4d) relative to a commercial insecticide.
| Compound | Key Moiety | LogP | Water Solubility (Kinetic) |
| 4d | -SF₅ | 4.68 | 313.3 ± 1.3 µM[14] |
| Broflanilide | -C(CF₃)₂CFH₂ | 4.22 | >500 µM[14] |
Experimental Protocol: Liver Microsomal Stability Assay
A critical parameter often improved by the CF₃ to SF₅ replacement is metabolic stability. The following is a representative protocol for an in vitro liver microsomal stability assay used to evaluate the metabolic fate of a compound.
Principle: This assay determines the rate of metabolism of a test compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Materials:
-
Test compounds and positive control (e.g., Verapamil, Testosterone).
-
Pooled human liver microsomes (HLM), stored at -80°C.
-
0.5 M Potassium phosphate buffer (pH 7.4).
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B solutions).
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination.
-
96-well incubation plates and collection plates.
-
LC-MS/MS system.
Procedure:
-
Preparation: Thaw liver microsomes and NADPH solutions on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Incubation: Add the microsomal suspension to the 96-well plate. Pre-incubate for 10 minutes at 37°C.
-
Initiation: Add the test compound (final concentration, e.g., 1 µM) to the wells to start the reaction. For "-NADPH" control wells, add buffer instead of the NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard to stop the reaction.
-
Sample Processing: Seal the collection plate, vortex for 10 minutes, and centrifuge at 4000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
A flowchart illustrating the key steps in a typical liver microsomal stability assay.
Summary and Outlook
The pentafluorosulfanyl (SF₅) group is a compelling bioisostere for the trifluoromethyl (CF₃) group, offering chemists a tool to significantly modulate molecular properties.
-
Advantages: The SF₅ group consistently provides greater lipophilicity and a stronger electron-withdrawing effect compared to the CF₃ group.[4] Its most lauded feature is often its exceptional metabolic stability, which can translate to improved pharmacokinetic profiles.[1]
-
Considerations: The bioisosteric replacement is not a universal solution for improving potency. As demonstrated in the p97 inhibitor case study, the increased steric bulk and altered electronics of the SF₅ group can be detrimental to binding affinity.[6][9] The outcome is highly dependent on the specific topology and electrostatic environment of the target's binding site.
-
Synthetic Accessibility: Historically, the synthetic challenges associated with introducing the SF₅ group have limited its widespread application compared to the readily accessible CF₃ moiety.[15][16] However, recent advances in synthetic methodologies are making SF₅-containing building blocks more available, paving the way for broader exploration.[4][17]
References
- 1. benchchem.com [benchchem.com]
- 2. sussex.figshare.com [sussex.figshare.com]
- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. amphoteros.com [amphoteros.com]
- 9. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pentafluorosulfanyl (SF5) Group: A Superior Electron-Withdrawing Moiety for Advanced Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance therapeutic efficacy and optimize pharmacokinetic profiles is perpetual. In the landscape of electron-withdrawing groups (EWGs), the pentafluorosulfanyl (SF5) group has emerged as a powerful, and often superior, alternative to more conventional moieties like the trifluoromethyl (CF3), nitro (NO2), and cyano (CN) groups. This guide provides a comprehensive comparison of the SF5 group with other EWGs, supported by experimental data, detailed methodologies, and a visualization of its application in a key biological pathway.
The SF5 group, often dubbed a "super-trifluoromethyl" group, possesses a unique combination of properties including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[1][2] These attributes can be strategically leveraged to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target.[1][3]
Comparative Physicochemical Properties
The advantages of the SF5 group are most evident when its physicochemical properties are directly compared with those of other common EWGs. The following tables summarize key quantitative data from various experimental studies.
| Property | SF5 | CF3 | NO2 | CN |
| Hammett Constant (σp) | 0.68[4] | 0.54[4] | 0.78 | 0.66[5] |
| Hammett Constant (σm) | 0.61[6] | 0.43[6] | 0.71 | 0.56 |
| Electronegativity (χ) | 3.65[4] | 3.36[4] | 3.44 | 3.31 |
| Hansch Lipophilicity (π) | 1.23[6] | 0.88[6] | -0.28 | -0.57 |
| Volume (ų) | 55.4[7] | 34.6[7] | 29.9 | 25.1 |
| Compound | pKa |
| 2-SF5-indole | 24.44[7] |
| 2-CF3-indole | 26.76[7] |
| 2-Nitroindole | 23.64[7] |
| Indole | 32.57[7] |
Experimental Protocols
To provide a practical context for the data presented, this section outlines the methodologies for key experiments relevant to the synthesis and evaluation of SF5-containing compounds.
Synthesis of a Pentafluorosulfanyl-Containing Insecticide
This protocol describes the synthesis of a meta-diamide insecticide incorporating an SF5 group, demonstrating a practical application of this moiety in agrochemical development.[1][4][8]
Step 1: Synthesis of 3-benzamido-2-fluorobenzoic acid
-
Dissolve 2-fluoro-3-nitrobenzoic acid in water.
-
Add a solution of sodium hydroxide.
-
Slowly add benzoyl chloride to the mixture at room temperature and stir for 6 hours.
-
Acidify the mixture to precipitate the product.
-
Filter, wash with water, and dry to obtain 3-benzamido-2-fluorobenzoic acid.
Step 2: Synthesis of 3-benzamido-N-(4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide
-
Reflux a mixture of 3-benzamido-2-fluorobenzoic acid and thionyl chloride for 1 hour to form the acid chloride.
-
Remove excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in acetone.
-
In a separate flask, dissolve 4-(pentafluoro-λ6-sulfanyl)aniline and sodium bicarbonate in a mixture of acetone and water.
-
Add the acid chloride solution to the aniline solution and reflux for 2 hours.
-
Cool the reaction mixture, add water to precipitate the product.
-
Filter, wash with water, and dry to yield the final SF5-containing insecticide.
Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (logP), a key measure of lipophilicity.
-
Prepare a stock solution of the SF5-containing compound in n-octanol.
-
Prepare a phosphate buffer solution at a specific pH (e.g., 7.4).
-
Add equal volumes of the n-octanol stock solution and the aqueous buffer to a flask.
-
Shake the flask vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning of the compound.
-
Allow the two phases to separate completely.
-
Carefully withdraw an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[]
-
Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general procedure for assessing the metabolic stability of an SF5-containing compound using liver microsomes, which contain key drug-metabolizing enzymes.[10]
-
Prepare a solution of the SF5-containing test compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound and the cofactor NADPH to the reaction mixture.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the elimination rate constant and calculate the in vitro half-life (t½).
Application in Drug Discovery: Targeting the De Novo Pyrimidine Biosynthesis Pathway
The unique properties of the SF5 group have been leveraged in the development of inhibitors for various therapeutic targets. A notable example is its application in targeting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells, making DHODH a prime target for anticancer and anti-inflammatory drugs.[3][11]
The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by DHODH inhibitors, where SF5-containing compounds have shown promise.
Logical Workflow for Evaluating SF5-Containing Compounds
The decision to incorporate an SF5 group into a drug candidate should be based on a systematic evaluation of its potential benefits. The following workflow outlines a logical approach for this process.
Conclusion
The pentafluorosulfanyl group presents a compelling set of advantages over other electron-withdrawing groups for applications in drug discovery and development. Its strong electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds.[1][6] The experimental data clearly demonstrates its superior performance in several key physicochemical parameters compared to the widely used trifluoromethyl group. While synthetic challenges have historically limited its widespread use, recent advancements in synthetic methodologies are making SF5-containing building blocks more accessible.[8] For researchers aiming to enhance the potency, selectivity, and pharmacokinetic profile of their drug candidates, the strategic incorporation of the SF5 group warrants serious consideration.
References
- 1. mdpi.com [mdpi.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mttlab.eu [mttlab.eu]
- 11. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Toxicity of Fluorinated Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Drug Safety, Supported by Experimental Data.
The introduction of fluorine into drug candidates is a prevalent strategy in medicinal chemistry aimed at enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. However, the unique physicochemical characteristics of the carbon-fluorine bond can also significantly alter the toxicological profile of a molecule. Understanding the potential toxic liabilities associated with fluorination is crucial for making informed decisions during lead optimization and preclinical development. This guide provides a comparative analysis of the toxicity of fluorinated compounds versus their non-fluorinated analogues, supported by experimental data from various in vitro and in vivo assays.
Data Presentation: Comparative Toxicity Analysis
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the toxicity profiles of fluorinated compounds and their non-fluorinated counterparts.
Table 1: In Vitro Cytotoxicity of Fluorinated vs. Non-Fluorinated Anticancer Agents
| Compound Class | Compound | Substitution (R) | Cell Line | Cytotoxicity (IC50, µM) |
| Aminophenylhydrazines | Compound with 2 Fluorine atoms | 2-F | A549 (Lung Carcinoma) | >10 |
| Compound with 5 Fluorine atoms | 5-F | A549 (Lung Carcinoma) | 0.64[1] | |
| Isoquinoline-based PARP Inhibitors | 1a | H | - | >10,000 (PARP1) |
| 1,200 (PARP2)[2] | ||||
| 1b | 7-F | - | >10,000 (PARP1) | |
| 800 (PARP2)[2] | ||||
| 5-Fluorouracil (5-FU) and analogues | 5-Fluorouracil | 5-F | H1650 (Lung Cancer) | ~10 |
| Camptothecin | - | H1650 (Lung Cancer) | ~0.1[3] |
Note: The data for 5-Fluorouracil and Camptothecin are for general comparison of anticancer agents and not a direct fluorinated/non-fluorinated pair.
Table 2: hERG Channel Inhibition by Fluoroquinolones
The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias. Several fluoroquinolone antibiotics have been shown to inhibit hERG channels with varying potencies.
| Fluoroquinolone | IC50 (µM) |
| Sparfloxacin | 18[4] |
| Grepafloxacin | 50[4] |
| Moxifloxacin | 129[4] |
| Gatifloxacin | 130[4] |
| Levofloxacin | 915[4] |
| Ciprofloxacin | 966[4] |
| Ofloxacin | 1420[4] |
Note: While a direct non-fluorinated quinolone comparator is not available in this specific study, the wide range of IC50 values highlights that the presence and position of fluorine and other substituents significantly impact hERG inhibition, rather than it being a simple class effect.[4]
Table 3: Comparative In Vivo Toxicity of Perfluoroalkyl Acids (PFAAs) and Fluorinated Alternatives
A study comparing the in vivo toxicity of PFAAs and their alternatives in male rats highlighted that assessing toxicity based on internal exposure (serum and liver concentrations) rather than administered dose provides a more accurate comparison of toxic potency.
| Compound | Toxicity Ranking (based on administered dose) | Toxicity Ranking (based on modeled serum concentration) |
| Perfluorobutanoic acid (PFBA) | PFHxA > PFOA > PFBA > GenX | GenX > PFOA > PFHxA > PFBA |
| Perfluorohexanoic acid (PFHxA) | ||
| Perfluorooctanoic acid (PFOA) | ||
| GenX | ||
| Perfluorooctanesulfonic acid (PFOS) | PFOS > PFBS | PFOS > PFBS |
| Perfluorobutane sulfonic acid (PFBS) |
This data indicates that some fluorinated alternatives can have similar or higher toxic potency than their predecessors when accounting for differences in toxicokinetics.[5]
Experimental Protocols
Detailed methodologies for key toxicity assays are crucial for the interpretation and replication of comparative toxicity data.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used primary screening assay for identifying compounds that can cause gene mutations.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test compound is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation (reversion) that allows the bacteria to regain the ability to synthesize histidine and form colonies on the histidine-deficient medium.
General Protocol:
-
Strain Preparation: Overnight cultures of the appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are prepared.
-
Metabolic Activation (Optional but recommended): For compounds that may become mutagenic after metabolism, a rat liver homogenate (S9 fraction) is included in the test system.
-
Exposure: The test compound, bacterial culture, and (if used) S9 mix are combined in molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on the test plates is counted and compared to the number on the negative (solvent) control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a positive result.
In Vitro Micronucleus Assay
This assay detects chromosomal damage (clastogenicity) or errors in chromosome segregation (aneugenicity).
Principle: A micronucleus is a small, extranuclear body that contains a chromosome fragment or a whole chromosome that was not incorporated into the daughter nuclei during mitosis. The formation of micronuclei is an indicator of genotoxic events.
General Protocol:
-
Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO, TK6) are cultured and exposed to the test compound for a defined period.
-
Cytokinesis Block (Optional but common): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored, which is when micronuclei are formed.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium iodide).
-
Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 cells per concentration. A dose-dependent increase in the frequency of micronucleated cells suggests genotoxic potential.
hERG Potassium Channel Assay
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.
Principle: The assay measures the inhibitory effect of a compound on the hERG potassium channel, typically expressed in a mammalian cell line (e.g., HEK293, CHO).
Common Methodologies:
-
Manual/Automated Patch Clamp: This is the gold standard method that directly measures the ion current through the hERG channels in whole-cell voltage-clamp mode. The cells are exposed to various concentrations of the test compound, and the inhibition of the hERG current is measured to determine the IC50 value.
-
Radioligand Binding Assay: This is a higher-throughput method that measures the displacement of a radiolabeled ligand that binds to the hERG channel by the test compound.
-
Fluorescence Polarization Assay: This method uses a fluorescent tracer that binds to the hERG channel. Displacement of the tracer by a test compound leads to a change in the polarization of the emitted light.
Mitochondrial Toxicity Assay (Seahorse XF Analyzer)
This assay provides a functional assessment of mitochondrial health by measuring cellular respiration and glycolysis in real-time.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. By sequentially injecting mitochondrial toxins (oligomycin, FCCP, and rotenone/antimycin A), a mitochondrial stress test can be performed to reveal the bioenergetic profile of the cells and identify specific mechanisms of mitochondrial toxicity.
General Protocol:
-
Cell Plating: Cells are seeded in a Seahorse XF cell culture microplate.
-
Compound Treatment: Cells are treated with the test compound for a specified duration.
-
Mitochondrial Stress Test: The Seahorse analyzer sequentially injects:
-
Oligomycin: An ATP synthase inhibitor, which reveals ATP-linked respiration.
-
FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone & Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.
-
-
Data Analysis: Changes in OCR and ECAR in response to the compound and the mitochondrial toxins are analyzed to determine the nature and extent of mitochondrial dysfunction.
Mandatory Visualization: Signaling Pathways, Experimental Workflows, and Logical Relationships
Signaling Pathways in Chemical-Induced Toxicity
The following diagrams illustrate key signaling pathways that can be perturbed by toxic compounds, including some fluorinated molecules.
Caption: Canonical NF-κB signaling pathway activated by toxic stimuli.
Caption: p53-mediated response to DNA damage.
Caption: PPAR signaling pathway activation by xenobiotics.
Experimental Workflows
Caption: A simplified workflow for the Ames test.
Caption: Workflow for assessing mitochondrial toxicity using a Seahorse XF Analyzer.
References
- 1. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of a series of fluoroquinolone antibacterial drugs with the human cardiac K+ channel HERG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 4-Aminophenylsulfur Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
The increasing interest in the pentafluorosulfanyl (SF₅) group in medicinal chemistry and materials science has driven the need for efficient and reliable synthetic access to key building blocks such as 4-aminophenylsulfur pentafluoride. This powerful electron-withdrawing yet lipophilic group offers unique properties for modulating the physicochemical and biological characteristics of organic molecules. This guide provides a comparative analysis of the primary synthetic routes to 4-aminophenylsulfur pentafluoride, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their applications.
Comparative Analysis of Synthetic Routes
The synthesis of 4-aminophenylsulfur pentafluoride has evolved from early, low-yielding methods to more refined procedures. This comparison focuses on three prominent strategies: the classical indirect route involving a nitro intermediate (Sheppard Route), a modified approach offering improved yields (Bowden Route), and a proposed strategy involving the direct fluorination of a protected amino substrate.
| Parameter | Route 1: Sheppard's Indirect Route | Route 2: Bowden's Method | Route 3: Proposed Amino-Protected Route |
| Starting Material | Bis-(4-nitrophenyl)-disulfide | 4-Acetamidophenylsulfur tetrafluoride | 4,4'-Diaminodiphenyl disulfide |
| Key Steps | 1. Fluorination with AgF₂2. Reduction of nitro group | 1. Oxidative fluorination with F₂2. Hydrolysis of acetamide | 1. Protection of amino group (e.g., acetylation)2. Fluorination3. Deprotection |
| Overall Yield | Low (~10% for fluorination) | Moderate to Good (Specific yield data for the full sequence to the amine is not readily available in a single source) | Potentially Moderate (Dependent on optimization of each step) |
| Reagents & Conditions | AgF₂, CCl₃F (Freon-11), heat; then H₂, PtO₂, HCl, Ethanol | F₂, Acetonitrile, low temperature; then acid or base hydrolysis | Acetic anhydride; then a suitable fluorinating agent; then acid or base for deprotection |
| Advantages | Established, historical method. | Potentially higher yields and use of a more available fluorinating agent (F₂). | Starts from a readily available, amino-functionalized precursor. |
| Disadvantages | Very low yield for the fluorination step, use of a hazardous solvent (Freon), and an expensive fluorinating agent (AgF₂). | Requires handling of elemental fluorine, which is highly toxic and corrosive. The stability of the SF₅ group under certain synthetic transformations needs consideration. | A multi-step process with protection/deprotection steps that add to the overall synthesis length. This route is proposed and not yet fully validated in the literature with comprehensive data. |
| Safety Considerations | Use of toxic and environmentally harmful solvent. Standard precautions for catalytic hydrogenation. | Extreme caution is required for handling elemental fluorine. Reactions should be conducted in a specialized, well-ventilated fume hood with appropriate safety measures. | Standard laboratory safety protocols for handling reagents like acetic anhydride and fluorinating agents. |
Experimental Protocols
Route 1: Sheppard's Indirect Route (Two-Step Synthesis)
Step 1: Synthesis of 4-Nitrophenylsulfur Pentafluoride
-
Methodology: This procedure is based on the original work by Sheppard. In a suitable reaction vessel, bis-(4-nitrophenyl)-disulfide is suspended in a fluorocarbon solvent such as 1,1,2-trichlorotrifluoroethane (CCl₂FCClF₂). Silver(II) fluoride (AgF₂) is added, and the mixture is heated. The progress of the reaction can be monitored by the disappearance of the starting disulfide. Upon completion, the reaction mixture is filtered to remove silver salts, and the solvent is evaporated. The crude product is then purified, typically by chromatography, to yield this compound. The reported yield for this step is approximately 10%.[1]
Step 2: Reduction of this compound to 4-Aminophenylsulfur Pentafluoride
-
Methodology: this compound is dissolved in ethanol, and a catalytic amount of platinum(IV) oxide (PtO₂) is added. The mixture is subjected to hydrogenation with hydrogen gas, often under acidic conditions (e.g., in the presence of hydrochloric acid). The reaction is monitored until the nitro group is fully reduced. The catalyst is then removed by filtration, and the solvent is evaporated. The resulting hydrochloride salt of 4-aminophenylsulfur pentafluoride is neutralized with a base (e.g., sodium bicarbonate solution), and the free amine is extracted with an organic solvent like diethyl ether. The product can be further purified by recrystallization.
Route 2: Bowden's Method
-
Methodology: This route, as described by Bowden et al., provides an alternative to the classical Sheppard method. While specific details for the direct synthesis of 4-aminophenylsulfur pentafluoride are best obtained from the primary literature (Tetrahedron, 2000, 56, 3399-3408), the general approach involves the oxidative fluorination of sulfur-containing aromatics. For the amino-substituted target, this would likely involve the fluorination of a protected aniline derivative, such as 4-acetamidophenylsulfur tetrafluoride, using a suitable fluorinating agent like elemental fluorine. The reaction is typically carried out at low temperatures in a solvent like acetonitrile. Following the successful formation of the pentafluorosulfanyl group, the protecting group (e.g., acetyl) is removed by hydrolysis under acidic or basic conditions to yield the final 4-aminophenylsulfur pentafluoride.
Route 3: Proposed Amino-Protected Route
-
Methodology: This proposed three-step synthesis begins with the protection of the amino groups of 4,4'-diaminodiphenyl disulfide. This can be achieved by reacting it with an acylating agent like acetic anhydride to form the corresponding diacetamide. The resulting protected disulfide would then be subjected to oxidative fluorination. A variety of fluorinating agents could potentially be employed, although this step would require careful optimization to achieve good yields and avoid side reactions. Finally, the protecting acetyl groups would be removed by hydrolysis to afford 4-aminophenylsulfur pentafluoride. This route's viability and efficiency would depend on the successful implementation and optimization of each step.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Sheppard's Indirect Route to 4-aminophenylsulfur pentafluoride.
Caption: Bowden's Method for 4-aminophenylsulfur pentafluoride synthesis.
Caption: Proposed route via an amino-protected intermediate.
References
A Spectroscopic Showdown: Unveiling the Contrasting Signatures of SF₅ and CF₃ Substituted Aromatics
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups onto aromatic scaffolds is a cornerstone for modulating molecular properties. Among the plethora of available moieties, the trifluoromethyl (CF₃) group has long been a workhorse, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, the pentafluorosulfanyl (SF₅) group is increasingly emerging as a compelling alternative, often dubbed a "super-trifluoromethyl" group due to its more potent electron-withdrawing nature and unique steric profile.[1][2] This guide provides a detailed spectroscopic comparison of SF₅ and CF₃ substituted aromatics, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.
The SF₅ group is noted for its high thermal and chemical stability, strong electron-withdrawing capabilities, and significant lipophilicity.[1][3] These characteristics make it an attractive functional group in the design of novel pharmaceuticals and agrochemicals.[1] Comparatively, while the CF₃ group also imparts electron-withdrawing effects and lipophilicity, the SF₅ group often exhibits more pronounced effects on the electronic environment of the aromatic ring.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Halogenated Groups
¹⁹F NMR spectroscopy stands as a powerful and highly sensitive technique for characterizing fluorinated compounds, and it reveals stark differences between SF₅ and CF₃ substituted aromatics.
The ¹⁹F NMR spectrum of a CF₃ group on an aromatic ring typically presents as a singlet, assuming no coupling to other fluorine atoms.[4] This simplicity can be advantageous for straightforward identification.
In stark contrast, the SF₅ group exhibits a highly characteristic and more complex ¹⁹F NMR signature.[5] Due to the square pyramidal arrangement of the fluorine atoms around the sulfur, the spectrum displays a distinct AX₄ spin system. This results in two separate signals: a doublet for the four equatorial fluorine atoms (Fₑ) and a pentet (or quintet) for the single axial fluorine atom (Fₐ).[4][5] The coupling constant between the axial and equatorial fluorines (J Fₐ-Fₑ) is typically around 150 Hz.[5] The chemical shifts of these nuclei are sensitive to the electronic environment of the aromatic ring, making ¹⁹F NMR a nuanced probe of substituent effects.[5]
Below is a table summarizing typical ¹⁹F and ¹³C NMR spectroscopic data for representative SF₅ and CF₃ substituted benzene derivatives.
| Compound | Substituent | ¹⁹F Chemical Shift (δ, ppm) | ¹³C Chemical Shift of C-ipso (δ, ppm) |
| C₆H₅CF₃ | -CF₃ | ~ -63 | ~ 131 (q, J ≈ 32 Hz) |
| C₆H₅SF₅ | -SF₅ | Fₐ: ~ +85 to +90 (p) Fₑ: ~ +60 to +70 (d) | ~ 152 |
Note: Chemical shifts can vary depending on the solvent and other substituents on the aromatic ring. The splitting pattern is indicated in parentheses (q = quartet, p = pentet, d = doublet).
The electron-withdrawing nature of the SF₅ group is stronger than that of the CF₃ group, which is reflected in the greater deshielding of the ipso-carbon in the ¹³C NMR spectrum.
Experimental Workflow for Spectroscopic Comparison
The following diagram illustrates a typical workflow for the spectroscopic comparison of SF₅ and CF₃ substituted aromatic compounds.
Caption: Workflow for the synthesis and comparative spectroscopic analysis of SF₅ and CF₃ substituted aromatics.
Vibrational Spectroscopy: Probing Molecular Bonds
Infrared (IR) and Raman spectroscopy provide valuable insights into the vibrational modes of molecules, offering another dimension for comparison. The strong absorptions associated with C-F and S-F stretching modes are characteristic features in the IR spectra of these compounds.
| Vibrational Mode | SF₅ Substituted Aromatics (cm⁻¹) | CF₃ Substituted Aromatics (cm⁻¹) |
| C-F Stretch | - | ~1100 - 1400 |
| S-F Stretch | ~600 - 900 | - |
| Aromatic C-H Stretch | ~3000 - 3100 | ~3000 - 3100 |
| Aromatic C=C Stretch | ~1400 - 1600 | ~1400 - 1600 |
The presence of multiple strong S-F stretching bands in the fingerprint region of the IR spectrum serves as a clear diagnostic marker for the SF₅ group.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques discussed. It is important to note that specific parameters may need to be optimized for individual compounds and instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aromatic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
¹H NMR: Acquire a standard proton NMR spectrum to confirm the aromatic proton signals and integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C and potential long relaxation times of quaternary carbons. For CF₃ substituted compounds, the ipso-carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is a highly sensitive measurement. For SF₅ compounds, the characteristic doublet and pentet should be observed. For CF₃ compounds, a singlet is typically seen. An external or internal reference standard (e.g., CFCl₃) can be used for accurate chemical shift referencing.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for C-F and S-F stretching, as well as the aromatic C-H and C=C stretching vibrations.
References
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ube.es [ube.es]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Pentafluorosulfanyl-Containing Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into drug candidates is a rapidly growing strategy in medicinal chemistry. Often termed a "super-trifluoromethyl" group, the SF5 moiety offers a unique combination of physicochemical properties that can significantly enhance a molecule's therapeutic potential.[1][2] This guide provides a comparative analysis of the metabolic stability of SF5-containing compounds versus their common analogs, supported by experimental data and detailed methodologies.
The Advantage of the SF5 Group in Drug Design
The SF5 group is characterized by its unique octahedral geometry, high electronegativity, and substantial steric bulk.[1] These features contribute to its remarkable thermal and chemical stability.[3][4] In drug design, these properties often translate into improved pharmacokinetic profiles, most notably enhanced metabolic stability.[3][5] The strong sulfur-fluorine bonds are highly resistant to enzymatic degradation, which can lead to a longer in vivo half-life compared to analogs containing more metabolically labile groups.[5][6]
The SF5 group is typically used as a bioisosteric replacement for groups like trifluoromethyl (CF3), tert-butyl, or nitro groups to improve a drug candidate's properties.[7][8] Its greater resistance to metabolic degradation is a key differentiator when compared to the widely used CF3 group.[1][9]
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for representative SF5-containing compounds and their direct structural analogs. The data is derived from studies using human liver microsomes (HLM), a standard preclinical model for assessing Phase I metabolic activity, primarily driven by cytochrome P450 (CYP) enzymes.[10][11]
| Compound/Analog | Functional Group | Assay System | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| SF5-Flufenamic Acid Analog | -SF5 | HLM | > 60 | < 11.5 | [12] |
| Flufenamic Acid | -CF3 | HLM | 35 | 19.8 | [12] |
| SF5-Teriflunomide | -SF5 | DHODH Inhibition Assay | IC50 = 0.46 µM | N/A (Enzyme Assay) | [13] |
| Teriflunomide | -CF3 | DHODH Inhibition Assay | IC50 = 0.51 µM | N/A (Enzyme Assay) | [13] |
| SF5-Indole p97 Inhibitor | -SF5 | ADPGlo Assay | IC50 = 13.0 µM | N/A (Enzyme Assay) | [9] |
| CF3-Indole p97 Inhibitor | -CF3 | ADPGlo Assay | IC50 = 0.03 µM | N/A (Enzyme Assay) | [9] |
| SF5-Cannabinoid Ligand | -SF5 | CB1 Receptor Binding | Kᵢ = 1.2 nM | N/A (Receptor Assay) | [14] |
| CF3-Cannabinoid Ligand | -CF3 | CB1 Receptor Binding | Kᵢ = 1.5 nM | N/A (Receptor Assay) | [14] |
Note: While direct metabolic stability data (t½, CLint) is not available for all compounds, comparative biological activity data (IC50, Kᵢ) is included to demonstrate the impact of the SF5 substitution on drug-target interactions. In many cases, SF5-substituted compounds show equivalent or slightly higher potency compared to their CF3 analogs.[13][14]
Experimental Protocols
Detailed Methodology: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using pooled human liver microsomes.
1. Materials and Reagents:
-
Test compound and positive controls (e.g., Dextromethorphan, Midazolam)[15]
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[16]
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (final protein concentration typically 0.5 mg/mL).[10][15]
-
Incubation Mixture: In a 96-well plate, combine the microsomal solution with the test compound (final concentration typically 1 µM).[15]
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[16]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[10][16]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Visualizing Experimental and Biological Pathways
The following diagrams illustrate the experimental workflow for assessing metabolic stability and the general pathways of drug metabolism.
Conclusion
The pentafluorosulfanyl group is a powerful tool in modern medicinal chemistry for enhancing the metabolic stability of drug candidates.[1][6] Its inherent resistance to enzymatic degradation often leads to a significantly longer half-life and lower intrinsic clearance when compared to analogs containing more common substituents like the trifluoromethyl group. By blocking common sites of metabolic attack, the SF5 group can improve the overall pharmacokinetic profile, making it a highly attractive moiety for the design of more robust and effective therapeutics.[3][5] Researchers should consider the strategic incorporation of the SF5 group to overcome challenges related to metabolic instability in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. escholarship.org [escholarship.org]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. Pentafluorosulfanyl-containing flufenamic acid analogs: Syntheses, properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pentafluorosulfanyl group in cannabinoid receptor ligands: synthesis and comparison with trifluoromethyl and tert-butyl analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mercell.com [mercell.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
The Role of Pentafluorobenzene in Advanced Diagnostics: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Pentafluorobenzene (PFB), a fluorinated aromatic compound, is emerging as a versatile and powerful tool in the field of diagnostics. Its unique chemical and physical properties are being leveraged to develop novel probes and contrast agents for a range of applications, including magnetic resonance imaging (MRI), fluorescence microscopy, and mass cytometry. This guide provides a comparative analysis of PFB-based diagnostic applications, offering a detailed look at their performance against alternative methods, supported by experimental data and protocols.
Pentafluorobenzene in ¹⁹F Magnetic Resonance Imaging
One of the most promising applications of pentafluorobenzene is in the field of ¹⁹F MRI. Unlike conventional ¹H MRI, which detects protons in water and fat, ¹⁹F MRI detects the fluorine-19 isotope. Since the body has negligible endogenous fluorine, ¹⁹F MRI offers the advantage of background-free imaging, leading to high specificity and the ability to quantify the concentration of the imaging agent directly.[1][2][3] Pentafluorobenzene and other perfluorocarbons are often formulated into nanoemulsions for use as ¹⁹F MRI contrast agents.[4][5][6]
Comparative Performance: ¹⁹F MRI vs. ¹H MRI with Gadolinium-Based Contrast Agents
The following table provides a comparative overview of the key performance metrics for ¹⁹F MRI using PFB-based probes and conventional ¹H MRI enhanced with gadolinium-based contrast agents (GBCAs).
| Feature | ¹⁹F MRI with PFB-based Probes | ¹H MRI with Gadolinium-Based Contrast Agents (GBCAs) |
| Signal Specificity | High (no background signal from tissue)[1][3] | Lower (indirect detection via water proton relaxation, background signal present) |
| Quantification | Direct and quantitative[1][3] | Indirect and often qualitative |
| Sensitivity | Lower intrinsic sensitivity, requires millimolar concentrations of ¹⁹F nuclei[4] | Higher intrinsic sensitivity due to high water concentration in tissues |
| Spatial Resolution | Typically lower than ¹H MRI | High (sub-millimeter)[7] |
| Acquisition Time | Generally longer to achieve sufficient signal-to-noise ratio | Can be faster, especially with high-field magnets |
| Safety | Perfluorocarbons are generally considered biologically inert and have a good safety profile. | Concerns exist regarding gadolinium deposition in tissues with repeated use of some linear GBCAs.[8] |
Experimental Protocol: Cell Tracking with PFB-based Nanoemulsions in ¹⁹F MRI
This protocol outlines the general steps for labeling cells with PFB-based nanoemulsions and tracking them in vivo using ¹⁹F MRI.
1. Preparation of PFB Nanoemulsion:
-
A stock solution of a pentafluorobenzene-containing compound (e.g., perfluorooctyl bromide, which has a similar structure and properties) is mixed with a surfactant (e.g., Pluronic F-68) and an oil phase (e.g., soybean oil).
-
The mixture is homogenized using a high-pressure homogenizer to form a stable nanoemulsion with a narrow particle size distribution.
-
The nanoemulsion is then sterilized by filtration.
2. Cell Labeling:
-
The target cells (e.g., immune cells, stem cells) are cultured in appropriate media.
-
The PFB nanoemulsion is added to the cell culture medium at a predetermined concentration.
-
The cells are incubated with the nanoemulsion for a specific period (e.g., 24 hours) to allow for cellular uptake.
-
After incubation, the cells are washed multiple times with phosphate-buffered saline (PBS) to remove any excess, unincorporated nanoemulsion.[5]
3. In Vivo Administration:
-
The labeled cells are harvested, counted, and resuspended in a sterile, injectable medium.
-
The cell suspension is then administered to the animal model (e.g., intravenously, intraperitoneally, or locally).
4. ¹⁹F MRI Acquisition:
-
The animal is anesthetized and placed in the MRI scanner.
-
A dual ¹H/¹⁹F radiofrequency coil is used for imaging.
-
¹H anatomical images are acquired first to provide anatomical context.
-
¹⁹F images are then acquired using a suitable pulse sequence (e.g., a fast spin-echo sequence).
-
A reference phantom containing a known concentration of the PFB nanoemulsion is placed in the field of view for quantification.
5. Data Analysis:
-
The ¹⁹F images are overlaid onto the ¹H anatomical images to visualize the location of the labeled cells.
-
The signal intensity from the ¹⁹F images is used to quantify the number of labeled cells in a region of interest by comparing it to the signal from the reference phantom.
References
- 1. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Luminescent pentafluorophenyl-cycloplatinated complexes: synthesis, characterization, photophysics, cytotoxicity and cellular imaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Polymeric dipicolylamine based mass tags for mass cytometry - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00595F [pubs.rsc.org]
- 5. Metal-chelating polymers by anionic ring-opening polymerization and their use in quantitative mass cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Lanthanide-Coordinated Semiconducting Polymer Dots that Function for both Flow Cytometry and Mass Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scitepress.org [scitepress.org]
Safety Operating Guide
Proper Disposal of 4-Nitrophenylsulfur Pentafluoride: A Guide for Laboratory Professionals
An essential guide to the safe handling, storage, and disposal of 4-Nitrophenylsulfur Pentafluoride, tailored for researchers, scientists, and drug development professionals. This document provides immediate safety protocols and logistical plans for managing this hazardous chemical waste.
This compound is a toxic and hazardous chemical that requires meticulous disposal procedures to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] This guide outlines the necessary steps for its proper disposal, emphasizing safety and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This compound is toxic if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1][2]
Required Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[1] |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If dust is generated, a dust mask is recommended. | To avoid inhalation of dust.[1] |
In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[2]
Hazard Identification
This compound is classified with the following hazards:
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Danger | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | Danger | H311: Toxic in contact with skin.[1] |
| Acute Toxicity, Inhalation | Danger | H331: Toxic if inhaled.[1] |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Warning | H319: Causes serious eye irritation.[2] |
Due to these hazards, this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. For laboratory settings where chemical treatment is feasible as a preliminary step to reduce toxicity, the following protocol for the reduction of the nitro group is suggested. This procedure should only be carried out by trained personnel in a controlled laboratory environment.
Experimental Protocol: Reduction of the Nitro Group with Zero-Valent Iron
This procedure aims to reduce the toxic nitro group to a less toxic amino group. The resulting product, 4-aminophenylsulfur pentafluoride, is still a hazardous compound and must be disposed of as chemical waste.
Materials:
-
This compound waste
-
Zero-valent iron (iron filings or powder)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Sodium bicarbonate (NaHCO₃)
-
Reaction vessel (e.g., round-bottom flask) with a stirrer
-
Fume hood
Procedure:
-
Preparation: In a well-ventilated fume hood, prepare a dilute aqueous solution or suspension of the this compound waste. The concentration should be kept low to control the reaction rate.
-
Acidification: Acidify the solution by slowly adding dilute hydrochloric acid until the pH is between 3 and 4. This helps to activate the iron surface.
-
Addition of Iron: Add an excess of zero-valent iron filings to the solution. A typical ratio is 5-10 grams of iron per gram of the nitro compound.
-
Reaction: Stir the mixture vigorously at room temperature. The reduction of nitrobenzene to aniline using this method is typically complete within a few hours.[3] Monitor the reaction progress by a suitable analytical method, such as TLC or LC-MS, if possible.
-
Neutralization: Once the reaction is complete, neutralize the mixture by carefully adding sodium bicarbonate until the pH is approximately 7. This will precipitate iron hydroxides.
-
Waste Collection: The entire reaction mixture, including the resulting 4-aminophenylsulfur pentafluoride, iron residues, and aqueous solution, should be collected as hazardous waste.
-
Container Management: Collect the final mixture in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams.
-
Professional Disposal: Arrange for the collection and disposal of the container by a licensed hazardous waste contractor.
Important Considerations for the Sulfur Pentafluoride (SF₅) Group:
The sulfur pentafluoride group is known for its high chemical and thermal stability.[4] While photolytic degradation of the SF₅ group has been reported to release fluoride ions and form a benzenesulfonate, this typically requires specific environmental conditions and is not a standard laboratory disposal procedure.[5] Therefore, the chemical reduction of the nitro group does not address the potential hazards associated with the SF₅ moiety. The final product of the reduction still contains the SF₅ group and must be treated as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This comprehensive approach ensures that the disposal of this compound is handled safely and in compliance with environmental regulations, thereby building trust and reinforcing a culture of safety within the scientific community.
References
- 1. This compound | 2613-27-6 | TCI AMERICA [tcichemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
